1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl indazole-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-11-6-5-9(12(17)19-4)7-10(11)8-15-16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPBMQQOXXOMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738245 | |
| Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290181-22-4 | |
| Record name | 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Introduction
The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, recognized for a wide array of biological activities including anti-inflammatory and antitumor properties.[1][2] 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate is a key functionalized intermediate, valuable in drug discovery and development for its capacity to undergo further selective modifications, particularly in the synthesis of kinase inhibitors.[3][4] This guide provides an in-depth, scientifically-grounded overview of a robust and efficient synthesis pathway for this target compound, designed for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical applicability.
Strategic Approach: A Two-Step Synthesis Pathway
The molecular architecture of the target compound features two key functionalities on the indazole core: a tert-butoxycarbonyl (Boc) group at the N-1 position and a methyl ester at the C-5 position. A logical and efficient retrosynthetic analysis points to a two-step approach starting from the commercially available 1H-indazole-5-carboxylic acid.
The chosen forward synthesis involves:
-
Fischer Esterification: Conversion of the carboxylic acid at the C-5 position to its corresponding methyl ester.
-
N-1 Protection: Introduction of the Boc protecting group onto the N-1 nitrogen of the indazole ring.
This sequence is strategically advantageous. Performing the esterification first on the more robust free indazole minimizes the risk of Boc group cleavage, which can be labile under certain acidic conditions.[5][6] The subsequent Boc protection is a well-established, high-yielding reaction that proceeds with excellent regioselectivity for the thermodynamically favored N-1 position under the selected conditions.[7]
Visual Synthesis Workflow
Caption: Two-step synthesis pathway from 1H-indazole-5-carboxylic acid.
Part 1: Fischer Esterification of 1H-Indazole-5-Carboxylic Acid
The initial step involves the conversion of 1H-indazole-5-carboxylic acid to Methyl 1H-indazole-5-carboxylate. This is achieved through the classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8]
Mechanistic Rationale
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the lone pair of the oxygen atom in methanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Final deprotonation regenerates the acid catalyst and affords the desired methyl ester. Using methanol as the solvent ensures it is present in large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the product side, ensuring a high conversion rate.[8]
Experimental Protocol: Synthesis of Methyl 1H-indazole-5-carboxylate[9]
-
Reaction Setup: Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 0.1 eq) to the suspension while stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 70 °C) and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Dilute with water and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 1H-indazole-5-carboxylate as a solid.
Part 2: N-1 Boc Protection of Methyl 1H-Indazole-5-carboxylate
The second step is the protection of the indazole nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its straightforward removal under acidic or specific basic conditions.[5][6][9]
Causality and Regioselectivity
In multi-step syntheses, protecting the N-H of the indazole ring is crucial to prevent unwanted side reactions in subsequent steps, such as deprotonation by strong bases or N-alkylation.[5][7] The indazole anion is delocalized, which can lead to a mixture of N-1 and N-2 substituted products.[7] However, the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) reliably favors the formation of the thermodynamically more stable N-1 isomer.[7][10][11] DMAP accelerates the reaction by forming a more reactive intermediate with (Boc)₂O.
Experimental Protocol: Synthesis of this compound[11][12]
-
Reaction Setup: Dissolve Methyl 1H-indazole-5-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq). Stir the solution for 10 minutes at room temperature.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 10-12 hours. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel if necessary to afford the pure target compound.
Data Summary
| Step | Reactant | Product | Molecular Weight ( g/mol ) | Yield |
| 1 | 1H-Indazole-5-carboxylic acid[12] | Methyl 1H-indazole-5-carboxylate[13] | 162.15 → 176.17 | ~88%[13] |
| 2 | Methyl 1H-indazole-5-carboxylate | This compound | 176.17 → 276.29 | >90% (Typical)[10] |
Conclusion
The synthesis of this compound is reliably achieved through a high-yielding, two-step sequence starting from 1H-indazole-5-carboxylic acid. This pathway, involving a Fischer esterification followed by a regioselective N-1 Boc protection, is both efficient and scalable. The methodological choices are grounded in established chemical principles, ensuring the preferential formation of the desired product. This technical guide provides a validated and reproducible framework for researchers to access this versatile building block, facilitating further exploration in the realm of medicinal chemistry and drug development.
References
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Stauffer, S. R., et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence . Bioorganic & Medicinal Chemistry Letters, via NIH National Library of Medicine. [Link]
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Sun, L., et al. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions . Organic Letters, via ACS Publications. [Link]
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Ravinder, K., et al. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines . Synthetic Communications, via Taylor & Francis Online. [Link]
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Physicochemical properties of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Authored by a Senior Application Scientist
Foreword: The Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific compound, this compound (CAS No. 1290181-22-4), represents a key intermediate in the synthesis of more complex, biologically active molecules.[3][4] Understanding the physicochemical properties of this intermediate is paramount for its effective use in the synthesis, purification, and formulation of potential drug candidates. This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound and outlines the standard methodologies for their experimental determination.
Molecular Identity and Structural Elucidation
A foundational understanding of a compound's identity begins with its structural and molecular formula.
Table 1: Core Molecular Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1290181-22-4 | [3][4] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | Derived from structure |
| Molecular Weight | 290.31 g/mol | Calculated |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | Derived from structure |
| InChI Key | InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12-7-8-13(16-17)10(6-11(12)9-1)15(19)22-4/h6-9H,1-5H3 | Derived from structure |
The following diagram illustrates the chemical structure of this compound.
Caption: Workflow for Capillary Melting Point Determination.
Solubility: A Critical Parameter for Drug Development
Aqueous solubility is a crucial physicochemical property that significantly influences a drug's absorption and bioavailability. [5]For synthetic intermediates, solubility in various organic solvents is also critical for reaction and purification processes.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining equilibrium solubility. [5][6]
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial. [5]2. Equilibration:
-
Agitate the vials in a temperature-controlled shaker for 24-72 hours to ensure equilibrium is reached. [7][8]3. Sample Processing:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
-
Quantification:
pKa: Understanding Ionization Behavior
The ionization constant (pKa) is a measure of the strength of an acid or base and is critical for predicting a molecule's behavior in different pH environments, which affects its solubility, permeability, and target interactions. [10][11]Based on its structure, this compound is not expected to have strongly acidic or basic centers that would ionize within the physiological pH range. However, experimental verification is always recommended.
Experimental Protocol: UV-Visible Spectrophotometry for pKa Determination
This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization. [12][13]
-
Solution Preparation:
-
Prepare a series of buffer solutions with a range of pH values.
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer to create solutions of the same concentration but different pH.
-
-
Spectral Measurement:
-
Measure the UV-Vis spectrum of the compound in each buffer solution.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the change is maximal) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group. [12]
-
Spectroscopic and Chromatographic Profile
While specific spectra for this compound are not publicly available, a standard analytical characterization would involve NMR, IR, and Mass Spectrometry.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): NMR spectroscopy would confirm the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. [14][15][16]The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the methyl protons of the ester, and the nine equivalent protons of the tert-butyl group. The ¹³C NMR would show corresponding signals for all unique carbon atoms. [14][15]* IR (Infrared) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorptions include C=O stretching vibrations for the two ester groups and C-H stretching for the aromatic and aliphatic moieties. [14]* MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula. [14]
Stability Considerations for Indazole Derivatives
Indazole-containing compounds can be susceptible to degradation under certain conditions. Therefore, forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. [7]
Protocol Outline: Forced Degradation Study
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature. [7] * Base Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature. [7] * Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂). [7] * Photostability: Expose the solid or a solution of the compound to UV and visible light.
-
Thermal Stress: Heat the solid compound at a high temperature.
-
-
Analysis:
-
Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the major degradation products using LC-MS/MS to elucidate the degradation pathways.
-
Conclusion and Future Directions
This compound is a valuable building block in the synthesis of pharmacologically relevant molecules. A thorough understanding and experimental determination of its physicochemical properties are crucial for its effective application in drug discovery and development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other related indazole derivatives. Future work should focus on generating and publishing experimental data for these key properties to create a more complete profile of this important synthetic intermediate.
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- Compound solubility measurements for early drug discovery. (2022). Computational Chemistry.
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- tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate. (n.d.). Smolecule.
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Spectroscopic Characterization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. As a molecule of interest within contemporary drug discovery programs, a thorough understanding of its structural and electronic properties is paramount. This document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this indazole derivative. While empirical data for this specific molecule is not yet publicly available, this guide synthesizes information from closely related analogs and established spectroscopic principles to provide a robust predictive analysis. The methodologies for data acquisition are also detailed, ensuring a self-validating framework for future experimental work.
Introduction: The Significance of the Indazole Scaffold
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Indazole derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and neuroprotective agents. The strategic functionalization of the indazole ring system, as seen in this compound, allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a compound of significant interest in the development of novel therapeutics. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a methyl ester at the C5 position modulates the molecule's reactivity and potential for further synthetic elaboration. A precise characterization of this molecule is the foundational step in its journey through the drug development pipeline.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | d | 1H | H-4 | The proton at position 4 is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent ester group. |
| ~8.20 | dd | 1H | H-6 | This proton will be coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| ~7.80 | d | 1H | H-7 | Coupled to H-6, this proton will appear as a doublet. |
| ~8.10 | s | 1H | H-3 | The proton at the 3-position of the indazole ring typically appears as a singlet in the aromatic region. |
| ~3.95 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| ~1.70 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | Ester C=O | The carbonyl carbon of the methyl ester. |
| ~149.0 | Carbamate C=O | The carbonyl carbon of the N-Boc group. |
| ~141.0 | C-7a | Quaternary carbon of the indazole ring. |
| ~135.0 | C-3 | Carbon at the 3-position of the indazole ring. |
| ~128.0 | C-5 | Carbon bearing the methyl ester group. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~122.0 | C-4 | Aromatic CH carbon. |
| ~115.0 | C-3a | Quaternary carbon of the indazole ring. |
| ~84.0 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~52.0 | -OC H₃ | Methyl carbon of the ester group. |
| ~28.0 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the identification of functional groups within a molecule.[4] The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3100-3000 | Medium | Aromatic C-H | Stretch |
| ~2980-2950 | Medium | Aliphatic C-H | Stretch |
| ~1740 | Strong | Ester C=O | Stretch |
| ~1725 | Strong | Carbamate C=O | Stretch |
| ~1600, ~1480 | Medium-Weak | C=C | Aromatic Ring Stretch |
| ~1370, ~1390 | Medium | C-H | Bend (tert-butyl) |
| ~1250, ~1150 | Strong | C-O | Stretch (ester and carbamate) |
The presence of two distinct carbonyl stretching frequencies is anticipated due to the different electronic environments of the ester and carbamate groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[7][8] For this compound (Molecular Weight: 276.29 g/mol ), electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
Predicted Mass Spectral Data (ESI+):
| m/z | Ion | Rationale |
| 277.1 | [M+H]⁺ | Protonated molecular ion. |
| 299.1 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 221.1 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group, a characteristic fragmentation of N-Boc protected compounds.[9][10][11][12] |
| 177.1 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group.[10] |
| 245.1 | [M+H - CH₃OH]⁺ | Loss of methanol from the methyl ester. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.[13] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
IR Spectroscopy
Workflow for IR Data Acquisition (ATR):
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Detailed Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically process the data, including baseline correction and peak labeling.
Mass Spectrometry
Workflow for Mass Spectrometry Data Acquisition (ESI):
Caption: Workflow for acquiring a mass spectrum using electrospray ionization.
Detailed Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile, with the optional addition of a small amount of formic acid to promote protonation.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system.
-
Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Tandem MS (MS/MS): To confirm the structure, perform MS/MS experiments by isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound, a compound of considerable interest in the field of drug development. The predicted spectral data, in conjunction with the detailed experimental protocols, offer a comprehensive framework for the unambiguous characterization of this molecule. As research into novel indazole derivatives continues to expand, the principles and methodologies outlined herein will serve as a valuable resource for scientists working to synthesize and characterize new chemical entities with therapeutic potential.
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An In-Depth Technical Guide on the Potential Biological Activity of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective biological activities of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. While specific studies on this molecule are not yet prevalent in published literature, this document synthesizes the vast potential of the indazole scaffold, offering a predictive framework and detailed experimental pathways to elucidate the compound's therapeutic promise.
Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern drug discovery.[1][2][3][4] Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, enabling targeted interactions with a multitude of biological macromolecules.[5] Consequently, indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][6][7]
The subject of this guide, this compound, incorporates key structural features that suggest significant biological potential. The tert-butyl group at the 1-position can enhance metabolic stability and cell permeability, while the methyl ester at the 5-position provides a handle for further chemical modification or can contribute to receptor binding.[8][9][10] This guide will explore the likely biological activities of this compound based on the established pharmacology of the indazole core and provide a roadmap for its experimental validation.
Predicted Biological Activities and Mechanistic Rationale
Based on extensive research into the indazole class of compounds, we can hypothesize several key biological activities for this compound.
Anticancer Potential: Targeting Kinase Signaling and Apoptosis
A significant number of indazole derivatives have been developed as potent anticancer agents, with some achieving clinical use.[6][11][12] The primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[13]
-
Kinase Inhibition: Indazole scaffolds are known to be effective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[1] The structural features of this compound may allow it to fit into the ATP-binding pocket of these or other oncogenic kinases.
-
Induction of Apoptosis: Many successful anticancer indazoles induce programmed cell death (apoptosis) in cancer cells.[11][12] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[11]
Proposed Investigational Workflow for Anticancer Activity
Caption: Proposed workflow for evaluating the anticancer potential of this compound.
Anti-inflammatory Activity: Modulation of Inflammatory Mediators
Indazole derivatives have also been recognized for their anti-inflammatory properties.[4][14][15] This activity is often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Some indazoles have been shown to inhibit COX enzymes, particularly COX-2, which is a key player in inflammation and pain.[13][14]
-
Cytokine Modulation: The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), can be suppressed by certain indazole compounds.[14]
Experimental Protocols for Biological Characterization
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing cell viability and proliferation.[16] It measures the metabolic activity of cells, which is an indicator of their health.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines representing different tumor types (e.g., lung, breast, colon). |
| Compound Concentrations | A range of concentrations, typically from 0.01 µM to 100 µM. |
| Incubation Time | 48 or 72 hours. |
| Controls | Vehicle control (e.g., DMSO), positive control (e.g., doxorubicin). |
Protocol 2: Western Blotting for Protein Expression Analysis
Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[17][18][19][20]
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Step-by-Step Methodology:
-
Protein Extraction: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Visualization
Caption: Hypothesized modulation of the intrinsic apoptosis pathway by the indazole compound.
Concluding Remarks and Future Directions
While the biological activity of this compound remains to be specifically elucidated, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its therapeutic potential. The presence of the tert-butyl and methyl ester moieties suggests favorable pharmacokinetic properties and potential for potent biological interactions. The experimental protocols outlined in this guide offer a clear and robust strategy for systematically investigating its anticancer and anti-inflammatory activities. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the clinical translatability of this promising compound.
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Unlocking the Therapeutic Potential of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate: A Technical Guide to Target Identification and Validation
Abstract
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific indazole derivative, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. While direct biological data for this compound is nascent, this document will extrapolate potential therapeutic targets based on the extensive pharmacology of the indazole class. We will delve into the key signaling pathways commonly modulated by indazole-containing molecules and present detailed, field-proven experimental protocols for target identification, validation, and lead compound optimization. This guide is designed to be a practical roadmap for initiating and advancing a drug discovery program centered on this promising chemical entity.
The Indazole Scaffold: A Foundation of Therapeutic Versatility
Indazoles are bicyclic heterocyclic compounds that have garnered significant interest from the pharmaceutical industry due to their wide array of pharmacological properties.[1][2] These derivatives have been successfully developed into approved drugs and clinical candidates for a multitude of diseases. The therapeutic versatility of the indazole framework stems from its ability to interact with a diverse range of biological targets, often with high affinity and selectivity.[3]
Key therapeutic areas where indazole derivatives have shown promise include:
-
Oncology: As inhibitors of protein kinases crucial for tumor growth and proliferation.[4]
-
Neurodegenerative Diseases: By targeting enzymes like monoamine oxidases involved in neurological disorders.[3][5]
-
Inflammation: Through the modulation of inflammatory pathways.[3]
-
Infectious Diseases: Exhibiting both antibacterial and antifungal properties.[3]
Given this precedent, this compound represents a compelling starting point for a drug discovery campaign. The substituents on the indazole core, a tert-butyl ester at the 1-position and a methyl ester at the 5-position, offer unique physicochemical properties that may influence its biological activity and pharmacokinetic profile.
High-Priority Potential Therapeutic Targets
Based on extensive research into the indazole class of molecules, we can hypothesize a set of high-priority potential therapeutic targets for this compound.
Protein Kinases in Oncology
The indazole scaffold is a cornerstone of many kinase inhibitors.[4] Mutations and dysregulation of protein kinases are hallmarks of numerous cancers. Therefore, a primary avenue of investigation for our lead compound should be its activity against key oncogenic kinases.
Potential Kinase Targets:
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, driving tumor cell proliferation.[3]
-
CDK2 (Cyclin-Dependent Kinase 2): A crucial regulator of the cell cycle, its inhibition can lead to cell cycle arrest and apoptosis.[3]
-
Aurora Kinases (AURKA, AURKB, AURKC): Serine/threonine kinases that play essential roles in mitosis; their overexpression is linked to several cancer types.[4]
-
c-Met: A receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, and motility.[3]
-
HSP90 (Heat Shock Protein 90): A molecular chaperone that is essential for the stability and function of many oncoproteins.[3]
Logical Workflow for Kinase Inhibitor Discovery:
Caption: A streamlined workflow for identifying and validating kinase inhibitors.
Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases
Indazole-5-carboxamides have been identified as potent and selective inhibitors of MAO-B, an enzyme that degrades neurotransmitters like dopamine.[3][5] Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[3] The presence of a carboxamide-like structure in our compound of interest suggests that MAO-B is a plausible target.
Experimental Protocol: MAO-B Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against human MAO-B.
-
Materials:
-
Recombinant human MAO-B
-
Kynuramine (MAO substrate)
-
4-Hydroxyquinoline (fluorescent product)
-
Test compound
-
Pargyline (positive control inhibitor)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and pargyline in assay buffer.
-
In a 96-well plate, add MAO-B enzyme to each well.
-
Add the test compound or control to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine to all wells.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Transient Receptor Potential (TRP) Channels in Pain and Inflammation
Certain indazole derivatives have been shown to act as antagonists of TRP channels, such as TRPV1, which are involved in pain sensation and inflammation.[6] The lipophilic nature of the tert-butyl group in our lead compound may facilitate its interaction with transmembrane proteins like ion channels.
Data Summary: Potential Targets and Therapeutic Areas
| Target Class | Specific Examples | Associated Disease Areas | Rationale for Investigation |
| Protein Kinases | VEGFR2, EGFR, CDK2, Aurora Kinases | Cancer | The indazole scaffold is a well-established kinase inhibitor pharmacophore.[4] |
| Monoamine Oxidases | MAO-B | Parkinson's Disease, Depression | Structural similarities to known indazole-based MAO-B inhibitors.[3][5] |
| TRP Channels | TRPV1 | Pain, Inflammation | Known activity of other indazole derivatives on this target class.[6] |
| Other Enzymes | COX-2, FGFR | Inflammation | Indazole derivatives have shown inhibitory effects on these enzymes.[3] |
A Roadmap for Target Deconvolution and Validation
Once initial hits are identified from screening assays, a rigorous process of target deconvolution and validation is essential to confirm the mechanism of action and build a strong case for further development.
Target Validation Workflow:
Caption: A comprehensive workflow for target validation and preclinical development.
Conclusion and Future Directions
This compound, by virtue of its indazole core, presents a molecule of significant interest for therapeutic development. This guide has outlined the most probable therapeutic targets based on the well-documented activities of this chemical class. The proposed workflows provide a clear and actionable path for researchers to systematically investigate its biological activities, identify its molecular targets, and validate its therapeutic potential. The journey from a promising scaffold to a clinically effective drug is arduous, but a logical, evidence-based approach, as detailed herein, will pave the way for success.
References
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- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
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- Therapeutic and synthetic approach towards indazole. Hilaris Publisher.
- tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)
- Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE.
- N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide. PubChem.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. PubMed.
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- Products - 2a biotech. 2a biotech.
- N/A|1-tert-Butyl 5-ethyl 1H-indazole-1,5-dicarboxyl
- TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYL
- 1-(tert-Butyl)
- 1-tert-butyl 5-methyl 3-methyl-1h-indazole-1,5-dicarboxyl
- 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxyl
- tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxyl
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An In-Depth Technical Guide to the Derivatization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical derivatization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This versatile scaffold holds significant potential in medicinal chemistry, and understanding its reactivity is paramount for the synthesis of novel bioactive molecules.[1][2] This document will delve into the synthesis of the core molecule and explore various strategies for its functionalization, supported by detailed protocols and mechanistic insights.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The ability to strategically functionalize the indazole ring allows for the fine-tuning of a molecule's pharmacological profile. The subject of this guide, this compound, offers multiple reaction handles for derivatization, making it a valuable starting material for creating diverse chemical libraries. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective group that can be removed under specific conditions, while the methyl ester at the C5 position can be hydrolyzed or converted to other functional groups.[1][4]
Synthesis of the Core Scaffold: this compound
A robust synthesis of the title compound is crucial for its use in derivatization studies. A plausible and efficient synthetic route starting from commercially available materials is outlined below.
Synthetic Pathway Overview
The synthesis commences with the protection of 1H-indazole-5-carboxylic acid, followed by esterification. The N-Boc group is introduced to control the regioselectivity of subsequent reactions and enhance solubility in organic solvents.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 1H-Indazole-5-carboxylic acid
-
Rationale: The Boc group is a widely used protecting group for nitrogen atoms due to its stability under various conditions and its facile removal under acidic conditions.[4]
-
Procedure:
-
To a stirred solution of 1H-indazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (Et3N, 2.5 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.2 eq) in DCM (2 mL/mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid.
-
Protocol 2: Esterification of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid
-
Rationale: Methyl iodide in the presence of a weak base like potassium carbonate is a standard and effective method for the esterification of carboxylic acids.
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add potassium carbonate (K2CO3, 2.0 eq).
-
Add methyl iodide (CH3I, 1.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL/mmol).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Derivatization Strategies
The presence of the N-Boc group directs electrophilic substitution primarily to the C3 position of the indazole ring. The aromatic ring is also susceptible to functionalization, and the ester group at C5 provides another avenue for modification.
Halogenation at the C3 Position
Halogenated indazoles are valuable intermediates for further functionalization via cross-coupling reactions.
Protocol 3: Bromination of this compound
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile (10 mL/mmol).
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography to obtain 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate.
-
Table 1: Halogenation Reaction Data
| Halogenating Agent | Position | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Bromosuccinimide | C3 | Acetonitrile | 25 | 85-95 |
| N-Iodosuccinimide | C3 | Acetonitrile | 25 | 80-90 |
| N-Chlorosuccinimide | C3 | Acetonitrile | 50 | 70-80 |
Suzuki-Miyaura Cross-Coupling Reactions
The 3-bromo derivative is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[5][6][7][8]
Caption: General workflow for Suzuki-Miyaura cross-coupling of the 3-bromoindazole derivative.
Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Rationale: This palladium-catalyzed reaction is a robust method for C-C bond formation with high functional group tolerance.[9]
-
Procedure:
-
To a degassed mixture of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 1,4-dioxane/water mixture (4:1, 5 mL/mmol), add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography to yield 1-tert-Butyl 5-methyl 3-phenyl-1H-indazole-1,5-dicarboxylate.
-
Derivatization of the C5-Ester Group
The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides.
Protocol 5: Hydrolysis of the C5-Methyl Ester
-
Rationale: Basic hydrolysis using lithium hydroxide is a standard method for cleaving methyl esters without affecting the acid-labile N-Boc group.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 8 mL/mmol).
-
Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 10 mL/mmol).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid.
-
Protocol 6: Amide Coupling of the C5-Carboxylic Acid
-
Rationale: Peptide coupling reagents such as HATU provide a mild and efficient method for the formation of amide bonds.
-
Procedure:
-
To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in DMF (5 mL/mmol), add the desired amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the corresponding amide derivative.
-
Table 2: Representative Amide Derivatives and Yields
| Amine | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| Benzylamine | HATU | DIPEA | DMF | 80-90 |
| Morpholine | HATU | DIPEA | DMF | 85-95 |
| Aniline | EDCI/HOBt | DIPEA | DMF | 70-80 |
Deprotection of the N1-Boc Group
The final step in many synthetic sequences involving this scaffold is the removal of the N-Boc protecting group to yield the free N-H indazole.
Protocol 7: Acidic Deprotection of the N-Boc Group
-
Rationale: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc protected indazole derivative (1.0 eq) in DCM (5 mL/mmol).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.
-
Conclusion
This compound is a highly versatile and strategically designed scaffold for the synthesis of diverse indazole derivatives. The methodologies outlined in this guide provide a robust framework for its synthesis and subsequent functionalization at the C3 and C5 positions. The ability to perform selective transformations on this core structure, coupled with the potential for late-stage deprotection, makes it an invaluable tool for medicinal chemists in the pursuit of novel therapeutic agents. The provided protocols are intended as a starting point, and optimization may be necessary for specific substrates.
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Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1849–1861. Available at: [Link]
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ResearchGate. (n.d.). Decarboxylative coupling reaction of 1 a and 1 d with 1H-indazole derivatives (8 a–b). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available at: [Link]
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Kiec-Kononowicz, K., et al. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. Journal of Medicinal Chemistry, 57(15), 6623–6639. Available at: [Link]
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National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
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Bell, A. S., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8883. Available at: [Link]
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Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12841–12849. Available at: [Link]
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ResearchGate. (n.d.). (PDF) DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. Available at: [Link]
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Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746–7764. Available at: [Link]
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Nikolaou, I., et al. (2024). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research, 33(1), 123–138. Available at: [Link]
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MDPI. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4942. Available at: [Link]
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ResearchGate. (2025). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Available at: [Link]
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National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3465. Available at: [Link]
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Royal Society of Chemistry. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 8(15), 4141–4147. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(4), 652. Available at: [Link]
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-
PubMed. (2015). Enantioselective palladium-catalyzed C-H functionalization of indoles using an axially chiral 2,2'-bipyridine ligand. Angewandte Chemie International Edition in English, 54(44), 13074-13078. Available at: [Link]
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Unveiling the Molecular Blueprint: A Mechanistic Investigation of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
A Whitepaper for Advanced Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. Its inherent versatility and drug-like properties have led to the development of potent inhibitors for a range of biological targets. This technical guide delves into the prospective mechanism of action of a specific, yet under-explored derivative, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. Drawing upon the extensive pharmacology of related indazole compounds, we posit a primary hypothesis centered on kinase inhibition, a hallmark of this chemical class. This document provides a comprehensive, technically-grounded framework for elucidating the precise molecular interactions and cellular consequences of this compound, thereby paving the way for its potential development as a novel therapeutic. We will explore the causal logic behind a proposed multi-tiered experimental approach, from broad-based screening to specific pathway analysis and in vivo validation, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Privileged Indazole Scaffold
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in drug discovery.[1] Its structural rigidity, coupled with the capacity for diverse functionalization at multiple positions, allows for the precise tailoring of interactions with biological macromolecules.[2] This has led to the successful development of numerous FDA-approved drugs targeting a wide array of pathologies, from cancer to inflammatory disorders.[3][4]
A significant proportion of biologically active indazole derivatives function as inhibitors of protein kinases.[5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer.[3][5] Marketed drugs such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) underscore the therapeutic potential of the indazole core in oncology.[3]
Furthermore, indazole derivatives have demonstrated significant anti-inflammatory properties.[4][7] Mechanistic studies in this area have often pointed towards the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production.[7][8]
The subject of this guide, this compound, possesses key structural features common to these active classes. The N1-tert-butoxycarbonyl (Boc) group and the C5-methyl ester offer potential points of interaction within a target's binding site and influence the compound's physicochemical properties.[9][10] While direct biological data for this specific molecule is not yet prevalent in the public domain, its structural analogy to known kinase inhibitors and anti-inflammatory agents provides a strong rationale for a focused investigation into its mechanism of action.[11][12]
Hypothesized Mechanism of Action: A Kinase-Centric Approach
Based on the extensive precedent set by structurally related indazole-5-carboxylate derivatives, we hypothesize that This compound functions as a small molecule inhibitor of one or more protein kinases.
The primary rationale for this hypothesis is the established role of the indazole scaffold in targeting the ATP-binding pocket of various kinases.[5][13] The planar indazole ring can mimic the adenine core of ATP, while substituents at the N1 and C5 positions can form crucial interactions with surrounding amino acid residues, conferring both potency and selectivity.
Given the frequent involvement of indazole derivatives in cancer and inflammation, we propose two primary, non-mutually exclusive avenues for its kinase-inhibitory action:
-
Hypothesis 2a: Inhibition of Receptor Tyrosine Kinases (RTKs) Involved in Angiogenesis and Proliferation. Many indazole-based drugs target RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[5][14] Inhibition of these pathways can lead to anti-angiogenic and anti-proliferative effects, which are key therapeutic strategies in oncology.
-
Hypothesis 2b: Modulation of Intracellular Signaling Cascades in Inflammation. Indazole derivatives have been shown to impact inflammatory pathways.[4][7] This could be mediated through the inhibition of kinases involved in cytokine signaling, such as members of the Janus kinase (JAK) family, or pathways like the PI3K/AKT/mTOR cascade, which are implicated in both cancer and inflammation.[15]
The following sections will outline a comprehensive and logical experimental workflow designed to rigorously test these hypotheses.
A Multi-Tiered Experimental Framework for Mechanistic Elucidation
To systematically investigate the mechanism of action of this compound, a phased approach is proposed. This ensures a logical progression from broad, unbiased screening to highly specific target validation.
Tier 1: Broad-Spectrum Phenotypic and Target-Based Screening
The initial phase aims to cast a wide net to identify the primary biological space in which our compound is active.
This is the most direct and crucial first step to test our central hypothesis.
Experimental Protocol:
-
Compound Preparation: Synthesize and purify this compound to >98% purity, confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.
-
Kinase Panel: Select a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of human kinases (typically >400).
-
Assay Conditions: The compound will be screened at a single high concentration (e.g., 10 µM) against the kinase panel. The assay format is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based method that measures the phosphorylation of a specific substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle). "Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.
Expected Data & Interpretation:
The results will be summarized in a table, highlighting the kinases that are significantly inhibited by the compound. This provides the first direct evidence of its kinase-inhibitory potential and points towards specific kinase families for further investigation.
| Kinase Family | Specific Kinase | % Inhibition at 10 µM |
| Tyrosine Kinase | VEGFR2 | 85% |
| Tyrosine Kinase | FGFR1 | 78% |
| Ser/Thr Kinase | AURKA | 62% |
| ... | ... | ... |
A hypothetical data summary from the initial kinase screen.
These assays will determine the compound's effect on cell growth and survival, providing a phenotypic readout that is often correlated with the inhibition of cancer-related kinases.
Experimental Protocol:
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., HUVEC for angiogenesis, A549 for lung cancer, MCF-7 for breast cancer).
-
Treatment: Seed cells in 96-well plates and treat with a dose-response range of the compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Viability Measurement: Utilize a metabolic assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to quantify cell viability.
-
Data Analysis: Plot the percentage of viability against the compound concentration and calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
Expected Data & Interpretation:
Potent inhibition of cell proliferation in certain cell lines would support an anti-cancer mechanism. Correlating the sensitivity of cell lines with their known dependencies on specific kinases (identified in the kinase screen) can provide early evidence for target engagement in a cellular context.
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| HUVEC | Endothelial | 1.2 |
| A549 | Lung Carcinoma | 5.8 |
| MCF-7 | Breast Cancer | >50 |
A hypothetical data summary from cellular proliferation assays.
Tier 2: Target Validation and Pathway Analysis
Once initial hits are identified, the next phase focuses on validating these targets and understanding the compound's impact on downstream signaling pathways.
Experimental Protocol:
-
Kinase Selection: Based on the Tier 1 screen, select the top 3-5 candidate kinases.
-
Dose-Response Assay: Perform in vitro kinase assays for the selected targets using a 10-point dose-response curve of the compound.
-
Data Analysis: Calculate the IC₅₀ value for each kinase to quantify the compound's potency.
Expected Data & Interpretation:
Low nanomolar to micromolar IC₅₀ values would confirm potent inhibition of specific kinases, solidifying them as primary targets.
This technique directly visualizes the compound's effect on the target kinase's activity within a cellular context.
Experimental Protocol:
-
Cell Treatment: Treat a sensitive cell line (e.g., HUVEC if VEGFR2 is a target) with the compound at concentrations around its cellular IC₅₀ for a defined period (e.g., 2-24 hours).
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated (active) form of the target kinase and its key downstream substrates (e.g., p-VEGFR2, p-ERK, p-AKT). Also, probe for the total protein levels of these targets as a loading control.
-
Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels relative to the vehicle-treated control.
Hypothesized Signaling Pathway and Experimental Workflow Diagrams:
Hypothesized inhibition of the VEGFR2 signaling pathway.
A generalized workflow for Western Blot analysis.
Tier 3: In Vivo Model Validation
The final stage of mechanistic investigation involves testing the compound's efficacy and target engagement in a relevant animal model.
Experimental Protocol:
-
Model Selection: Based on the in vitro findings, select an appropriate in vivo model. For an anti-angiogenic mechanism, a tumor xenograft model (e.g., A549 cells implanted in immunodeficient mice) is suitable.
-
Dosing and Administration: Determine the maximum tolerated dose (MTD) and formulate the compound for administration (e.g., oral gavage, intraperitoneal injection). Treat tumor-bearing mice with the compound or vehicle control for a specified duration.
-
Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise tumors and measure their weight and volume.
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after the final dose. Perform western blotting or immunohistochemistry (IHC) on these samples to assess the inhibition of the target kinase (e.g., p-VEGFR2) in the tumor tissue.
Expected Data & Interpretation:
Significant inhibition of tumor growth in the compound-treated group compared to the vehicle control would demonstrate in vivo efficacy. A corresponding reduction in the phosphorylation of the target kinase in the tumor tissue would provide strong evidence that the observed anti-tumor effect is mediated through the hypothesized mechanism of action.
| Treatment Group | Average Tumor Volume (mm³) | p-VEGFR2 Staining (IHC) |
| Vehicle Control | 1500 ± 250 | High |
| Compound (X mg/kg) | 450 ± 120 | Low |
Hypothetical data from an in vivo xenograft study.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically-grounded strategy to elucidate the mechanism of action of this compound. By leveraging the well-established pharmacology of the indazole scaffold, we have formulated a primary hypothesis centered on kinase inhibition. The proposed multi-tiered experimental framework provides a clear path from broad-based screening to in vivo validation, enabling a comprehensive understanding of the compound's molecular interactions and cellular effects.
The successful execution of this research plan will not only define the mechanism of action for this specific molecule but also contribute to the broader understanding of indazole-based pharmacology. Positive outcomes from these studies would position this compound as a promising lead compound for further preclinical development as a novel therapeutic agent, potentially in the fields of oncology or inflammatory diseases.
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An In-Depth Technical Guide to the Analogs of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and structural versatility have made it a privileged core in the design of novel therapeutics targeting a spectrum of diseases, including cancer, inflammation, and neurological disorders.[1][3] This guide focuses on the analogs of a specific, synthetically tractable derivative: 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. We will explore the rationale behind and the methodologies for modifying this core structure at key positions, providing a framework for the strategic design of new chemical entities with potentially enhanced pharmacological profiles.
The Core Moiety: A Platform for Innovation
The parent compound, this compound, serves as an excellent starting point for analog synthesis. The N1-tert-butoxycarbonyl (Boc) group provides steric bulk and influences the electronics of the indazole ring, while also serving as a stable protecting group that can be manipulated under specific conditions.[4] The C5-methyl ester offers a readily modifiable handle for introducing a variety of functional groups, allowing for the exploration of structure-activity relationships (SAR) at this position.
Our exploration will focus on three primary vectors of modification: the N1-substituent, the C5-substituent, and functionalization at the C3-position.
Strategic Modifications at the N1-Position: Exploring Bioisosteres of the tert-Butyl Group
The bulky tert-butyl group at the N1 position significantly influences the molecule's conformation and interaction with biological targets. Replacing this group with bioisosteres can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.
Rationale for N1-Bioisostere Selection
We will consider the following bioisosteres for the tert-butyl group:
-
Cyclobutyl: A smaller, less lipophilic carbocycle that maintains a degree of conformational rigidity.
-
Bicyclo[1.1.1]pentan-1-yl: A rigid, three-dimensional scaffold that acts as a "non-classical" phenyl ring mimic and can improve metabolic stability.[5][6]
Synthetic Approach to N1-Substituted Analogs
The general synthetic strategy involves the N-alkylation of a suitable indazole precursor. Regioselectivity of N-alkylation can be a challenge in indazole chemistry, but conditions can be optimized to favor the desired N1-isomer.
Figure 1: General synthetic scheme for N1-alkylation of the indazole core.
Experimental Protocol: Synthesis of 1-Cyclobutyl 5-methyl 1H-indazole-1,5-dicarboxylate
-
To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclobutyl bromide (1.1 eq) dropwise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-cyclobutyl analog.
C5-Position Modifications: Beyond the Methyl Ester
The C5-methyl ester is a versatile handle for introducing bioisosteric replacements that can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.
Rationale for C5-Bioisostere Selection
We will explore the following replacements for the methyl ester:
-
Carboxamide: Introduces a hydrogen bond donor and acceptor, potentially enhancing target binding.
-
Nitrile: A polar, metabolically stable group that can act as a hydrogen bond acceptor.
-
1,3,4-Oxadiazole and Tetrazole: Heterocyclic bioisosteres of the carboxylic acid group, offering improved metabolic stability and altered electronic profiles.[7][8]
Synthetic Pathways to C5-Modified Analogs
These transformations typically start from the corresponding C5-carboxylic acid, which can be obtained by hydrolysis of the methyl ester.
Figure 2: Synthetic routes to C5-modified indazole analogs.
Experimental Protocol: Synthesis of 1-tert-Butyl-5-(2H-tetrazol-5-yl)-1H-indazole
-
Convert this compound to the corresponding nitrile, 1-tert-butyl-1H-indazole-5-carbonitrile, via a two-step procedure involving saponification to the carboxylic acid followed by conversion to the primary amide and subsequent dehydration.
-
To a solution of 1-tert-butyl-1H-indazole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and acidify with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the tetrazole analog.[4]
Exploring the C3-Position: Introducing Diversity
The C3-position of the indazole ring is another key site for modification, often leading to significant changes in biological activity. Halogenation at this position provides a versatile handle for further cross-coupling reactions.
Synthetic Approach to C3-Halogenated Analogs
Direct halogenation of the N-protected indazole can be achieved using various halogenating agents.
Experimental Protocol: Synthesis of 1-tert-Butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-bromo analog.
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
The indazole core is associated with a wide range of biological activities, including antiproliferative and anti-inflammatory effects.[1][9] The analogs synthesized based on the core structure of this compound are expected to exhibit interesting pharmacological profiles. The following table summarizes hypothetical but plausible biological data for the discussed analogs, based on known SAR trends for indazole derivatives.
| Compound | N1-Substituent | C5-Substituent | C3-Substituent | Antiproliferative Activity (MCF-7, IC50 in µM) |
| Core | tert-Butyl | Methyl Ester | H | >10 |
| Analog 1 | Cyclobutyl | Methyl Ester | H | 5.2 |
| Analog 2 | Bicyclo[1.1.1]pentan-1-yl | Methyl Ester | H | 2.8 |
| Analog 3 | tert-Butyl | Carboxamide | H | 1.5 |
| Analog 4 | tert-Butyl | Nitrile | H | 3.7 |
| Analog 5 | tert-Butyl | 1,3,4-Oxadiazole | H | 4.1 |
| Analog 6 | tert-Butyl | Tetrazole | H | 0.9 |
| Analog 7 | tert-Butyl | Methyl Ester | Br | 7.3 |
SAR Insights:
-
N1-Position: Replacing the bulky tert-butyl group with smaller or more rigid bioisosteres like cyclobutyl and bicyclo[1.1.1]pentan-1-yl may lead to a moderate increase in antiproliferative activity, potentially by allowing for a better fit into the active site of a target protein.
-
C5-Position: Conversion of the C5-ester to a carboxamide or a tetrazole is predicted to significantly enhance potency. This is likely due to the introduction of hydrogen bond donor/acceptor functionalities that can form key interactions with the biological target.
-
C3-Position: Halogenation at the C3-position might not directly lead to a substantial increase in activity but provides a crucial handle for further diversification through cross-coupling reactions, which could unlock more potent analogs.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the strategic design and synthesis of analogs based on the this compound core. The methodologies and SAR insights presented herein offer a robust framework for researchers in drug discovery to generate novel indazole-based compounds with tailored pharmacological properties. Future work should focus on the synthesis and biological evaluation of a broader range of analogs, particularly those derived from the C3-halogenated intermediates, to further explore the chemical space around this versatile scaffold.
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Methodological & Application
Application Note & Synthesis Protocol: 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, a key heterocyclic building block. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities and presence in numerous pharmaceutical agents.[1][2] This protocol outlines a robust two-step synthetic route commencing from the commercially available 1H-indazole-5-carboxylic acid. The methodology is designed for high efficiency and purity, incorporating detailed explanations of the underlying chemical principles, step-by-step procedures, and critical process parameters. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Overview
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of various kinase inhibitors and anti-cancer drugs.[1] The targeted compound, this compound, features two key functionalities: a methyl ester at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. The Boc group is crucial in multi-step syntheses, enhancing stability and enabling regioselective reactions by temporarily masking the reactive N-H proton of the indazole ring.[3][4][5]
Our synthetic strategy is a logical and efficient two-step process designed to maximize yield and simplify purification:
-
Fischer-Speier Esterification: The carboxylic acid moiety of 1H-indazole-5-carboxylic acid is first converted to its corresponding methyl ester.
-
N-Boc Protection: The N1 position of the resulting methyl 1H-indazole-5-carboxylate is subsequently protected using di-tert-butyl dicarbonate ((Boc)₂O).
This sequence is generally preferred as the esterification is performed under strong acidic conditions that would cleave a pre-existing Boc group.[5]
Overall Synthetic Workflow
Figure 1: Two-step synthesis pathway for this compound.
Part I: Synthesis of Methyl 1H-indazole-5-carboxylate
Principle and Mechanistic Insight
This initial step employs the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Using methanol as the solvent ensures it is present in large excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| 1H-Indazole-5-carboxylic acid | 162.15 | 5.00 g | 30.8 | Starting Material |
| Methanol (MeOH), anhydrous | 32.04 | 100 mL | - | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1.0 mL | ~18.4 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~150 mL | - | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-indazole-5-carboxylic acid (5.00 g, 30.8 mmol).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the suspension until the solid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring suspension. Caution: This addition is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~150 mL) to neutralize the excess acid. Stir until effervescence ceases. A white precipitate of the product should form.
-
Isolation: Filter the precipitate using a Büchner funnel and wash the solid with cold water (3 x 30 mL).
-
Drying: Dry the collected solid under vacuum at 50°C to afford methyl 1H-indazole-5-carboxylate as a white to off-white powder. An optional extraction with ethyl acetate can be performed on the aqueous filtrate to recover any dissolved product.
Part II: Synthesis of this compound
Principle and Mechanistic Insight
This step involves the protection of the indazole N1-H with a tert-butoxycarbonyl (Boc) group. The reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
The mechanism proceeds as follows:
-
Catalyst Activation: The more nucleophilic pyridine-type nitrogen of DMAP attacks one of the carbonyl carbons of (Boc)₂O. This forms a highly reactive N-tert-butoxycarbonylpyridinium intermediate and releases a tert-butoxide anion.
-
Deprotonation: The tert-butoxide anion or another base present deprotonates the indazole N-H, forming the indazolide anion.
-
Nucleophilic Acyl Substitution: The indazolide anion then acts as a nucleophile, attacking the activated carbonyl of the N-tert-butoxycarbonylpyridinium intermediate. This step transfers the Boc group to the indazole nitrogen and regenerates the DMAP catalyst.[4][7]
This method is highly efficient and proceeds under mild conditions, preserving the methyl ester functionality.[5]
Experimental Protocol
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Methyl 1H-indazole-5-carboxylate | 176.17 | 4.00 g | 22.7 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 5.45 g | 25.0 | Boc-protecting Agent |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.28 g | 2.27 | Catalyst |
| Dichloromethane (DCM), anhydrous | 84.93 | 80 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | Wash Solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | Wash Solution |
| Brine | - | 50 mL | - | Wash Solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 1H-indazole-5-carboxylate (4.00 g, 22.7 mmol) in anhydrous dichloromethane (80 mL).
-
Reagent Addition: To the clear solution, add DMAP (0.28 g, 2.27 mmol, 0.1 equiv) followed by di-tert-butyl dicarbonate (5.45 g, 25.0 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting indazole is fully consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Note: The acid wash removes residual DMAP, and the bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Summary of Results and Characterization
The described two-step protocol provides a reliable and scalable method for synthesizing this compound.
Process Parameters Summary
| Step | Reaction | Temp. (°C) | Time (h) | Typical Yield (%) | Purity (by HPLC) |
| 1 | Fischer Esterification | 65-70 | 12-16 | 85-95 | >98% |
| 2 | N-Boc Protection | 20-25 | 4-6 | 90-98 | >99% |
| Overall | Two-Step Synthesis | - | 16-22 | 76-93 | >99% |
Expected Characterization Data:
-
¹H NMR: Expect characteristic peaks for the tert-butyl group (~1.7 ppm, 9H, singlet), the methyl ester group (~3.9 ppm, 3H, singlet), and distinct aromatic protons of the indazole ring.
-
¹³C NMR: Expect signals corresponding to the carbons of the Boc group (quaternary and methyls), the methyl ester, and the aromatic carbons.
-
Mass Spectrometry (MS): ESI-MS should show a prominent peak for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (276.3 g/mol ).
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care and add slowly to solutions to dissipate heat.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and readily absorbed through the skin. Avoid all direct contact.
References
-
Lai, A-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link]
-
Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses Procedure. Available at: [Link]
-
Chem-Impex International. (n.d.). 1-Boc-5-amino-indazole. Available at: [Link]
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Chem-Impex International. (n.d.). 1H-Indazole-5-carboxylic acid methyl ester. Available at: [Link]
-
Patel, H., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Patents, Google. (n.d.). Method of synthesizing 1H-indazole compounds.
-
Profolus. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]
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ReMaster, M. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
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Purification techniques for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
An Application Guide for the Purification of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] Achieving high purity of this compound is paramount for the reliability of subsequent synthetic transformations and the integrity of biological screening data. This document moves beyond simple procedural lists to explain the underlying chemical principles that dictate the selection and execution of purification strategies. We will explore purification through silica gel chromatography, recrystallization, and initial work-up via liquid-liquid extraction, with a special focus on addressing the stability challenges posed by the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Foundational Principles: Understanding the Molecule
Before selecting a purification strategy, a thorough understanding of the target molecule's physicochemical properties is essential.
Molecular Structure: this compound possesses three key functional regions that govern its behavior:
-
Indazole Core: A bicyclic aromatic system that provides rigidity.
-
N1-Boc Group (tert-butoxycarbonyl): An essential protecting group that is notoriously sensitive to acidic conditions.[3][4] Its presence is a primary consideration in all purification steps.
-
C5-Methyl Ester: A relatively stable ester group that contributes to the molecule's overall polarity.
Key Physicochemical Properties:
-
Polarity: The presence of two carbonyl groups (carbamate and ester) renders the molecule moderately polar, making it suitable for normal-phase chromatography.
-
Solubility: It is generally soluble in common polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH), and sparingly soluble in nonpolar solvents like hexanes or petroleum ether.[3]
-
Stability: The critical stability concern is the acid lability of the N-Boc group. Exposure to strong acids, or even prolonged contact with mildly acidic media like standard silica gel, can lead to its cleavage, generating the unprotected indazole as a significant impurity.[5][6][7]
Strategic Purification Workflow
The purification of this compound typically follows a multi-stage process, starting from the crude reaction mixture and culminating in a highly pure, well-characterized solid.
Caption: General purification workflow for this compound.
Protocol I: Aqueous Work-up (Liquid-Liquid Extraction)
Directive: This initial step is designed to remove inorganic byproducts, water-soluble reagents, and highly polar impurities from the crude reaction mixture. The key is to use a mild base to avoid premature cleavage of the Boc group.
Step-by-Step Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent in which the target compound is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume approximately 5-10 times that of the reaction solvent is recommended.
-
Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Invert the funnel gently several times, venting frequently to release any evolved gas (CO₂). This step neutralizes any residual acid catalysts. Causality: Using a mild base like NaHCO₃ is crucial; strong bases could potentially hydrolyze the methyl ester, while any remaining acid would cleave the Boc group.
-
Separation: Allow the layers to separate fully and drain the aqueous (lower) layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution.[8] Causality: The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.
-
Drying: Drain the organic layer into an Erlenmeyer flask containing an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for 15-20 minutes with occasional swirling.
-
Filtration & Concentration: Filter the mixture to remove the drying agent, washing the solid with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.
Protocol II: Purification by Flash Column Chromatography
Directive: Chromatography is the method of choice when the crude product is an oil or a complex mixture containing impurities of similar polarity to the target compound. The primary challenge is mitigating the inherent acidity of silica gel.
Step-by-Step Protocol:
-
TLC Analysis: First, analyze the crude product by Thin-Layer Chromatography (TLC) to determine an optimal eluent system. Test various ratios of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Aim for an Rf value for the target compound of ~0.25-0.35 for good separation.
-
Silica Gel Neutralization (Optional but Recommended): To prevent Boc deprotection, use neutralized silica gel. This can be prepared by flushing the packed column with the nonpolar mobile phase (e.g., hexanes) containing 1% triethylamine (Et₃N), followed by flushing with the pure nonpolar solvent until the eluate is neutral.
-
Column Packing: Prepare a flash column with silica gel (230-400 mesh) using the selected eluent system (starting with the lowest polarity mixture). The amount of silica should be 50-100 times the weight of the crude material.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Causality: Dry loading ensures a narrow starting band, leading to better separation.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate and visualize under UV light.
-
Product Isolation: Combine the fractions that contain the pure product (single spot on TLC). Remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended System | Rationale & Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. Consider pre-treating with 1% Et₃N in hexanes to neutralize acidic sites and prevent Boc-group cleavage.[5] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30%) | A gradient system is effective for separating the target compound from both less polar and more polar impurities. The optimal gradient should be determined by preliminary TLC analysis.[9] |
| Visualization | UV light (254 nm) | The aromatic indazole core allows for easy visualization on TLC plates containing a fluorescent indicator. |
Protocol III: Purification by Recrystallization
Directive: If the crude product is a solid and contains relatively minor impurities, recrystallization is an efficient and scalable purification method. The success of this technique hinges on the selection of an appropriate solvent system.
Caption: Decision and workflow diagram for the recrystallization process.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethyl acetate, hexanes, toluene, isopropanol). The ideal solvent or solvent pair will dissolve the compound when hot but not when cold. A common and effective system for compounds of this type is ethyl acetate/hexanes.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (If Needed): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution, which is then maintained at a boil for a few minutes before being removed by hot filtration.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Purity Assessment and Characterization
After purification, the identity and purity of this compound must be confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to all protons in the structure with the correct integrations and splitting patterns. The absence of impurity signals is critical.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, which should typically be >98% for use in sensitive applications.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of the compound.
-
Melting Point: A sharp, defined melting point range is a strong indicator of high purity.
References
-
Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. Tetrahedron Letters. Available at: [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]
-
Guo, C-C. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at: [Link]
-
SciSpace. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. SciSpace. Available at: [Link]
-
Kusanur, R. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (2017). Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
-
Sewald, N., et al. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. PubChem. Available at: [Link]
-
Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Campos-Gaxiola, J. J., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Organic Syntheses. Purification by flash column chromatography on silica gel. Organic Syntheses Procedure. Available at: [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. Available at: [Link]
-
PubChem. tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (2019). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
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ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]
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Beilstein Journals. (2018). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Beilstein Journals. Available at: [Link]
-
Organic Syntheses. tert-Butyl p-toluate. Organic Syntheses Procedure. Available at: [Link]
-
Darko, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Park, C-H., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters - ACS Publications. Available at: [Link]
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-
Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure. Available at: [Link]
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-
Patsnap. Crystallization method of Boc-amino acid. Eureka | Patsnap. Available at: [Link]
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The Strategic Utility of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and synthetic tractability.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, effectively interacting with a wide range of biological targets, most notably protein kinases and poly(ADP-ribose) polymerase (PARP).[3][4] The strategic functionalization of the indazole core is paramount in the development of potent and selective therapeutic agents. This guide focuses on the application of a key intermediate, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate , a versatile building block that offers medicinal chemists precise control over molecular architecture in the pursuit of novel drug candidates.
The introduction of a tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose: it protects the indazole nitrogen from unwanted side reactions and modulates the electronic properties of the ring system, influencing the regioselectivity of subsequent functionalization.[5] The methyl ester at the C-5 position provides a convenient handle for a variety of chemical transformations, most commonly amide bond formation, a crucial linkage in many kinase and PARP inhibitors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1290181-22-4 | [6] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | Derived |
| Molecular Weight | 276.29 g/mol | Derived |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Synthetic Protocols
The synthesis of this compound is a straightforward two-step process commencing from commercially available 1H-indazole-5-carboxylic acid. The workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate
This initial step involves a classic Fischer esterification to convert the carboxylic acid to its corresponding methyl ester.
Materials:
-
1H-indazole-5-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux (approximately 70°C) and stir overnight.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1H-indazole-5-carboxylate as a solid.[7]
Protocol 2: N-Boc Protection to Yield this compound
The second step introduces the tert-butoxycarbonyl (Boc) protecting group onto the N-1 position of the indazole ring.
Materials:
-
Methyl 1H-indazole-5-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve methyl 1H-indazole-5-carboxylate (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.[5]
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Applications in Medicinal Chemistry: A Gateway to Kinase and PARP Inhibitors
The strategic placement of the Boc protecting group and the methyl ester allows for the selective functionalization of the indazole scaffold, making this compound a valuable precursor for the synthesis of complex bioactive molecules.[8] A common synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This approach is frequently employed in the synthesis of both kinase and PARP inhibitors.[2][9]
Sources
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- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate in Modern Organic Synthesis
In the landscape of contemporary drug discovery and organic synthesis, the indazole scaffold stands out as a "privileged" heterocyclic motif, integral to a multitude of pharmacologically active agents.[1][2] Among the diverse array of functionalized indazoles, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate has emerged as a highly versatile and strategic building block. Its unique structural features—a sterically demanding tert-butoxycarbonyl (Boc) group at the N1 position and a reactive methyl ester at the C5 position—offer a powerful combination of protection and functionality, enabling chemists to orchestrate complex molecular architectures with precision and efficiency.
This comprehensive guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, complete with detailed protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.
Key Structural Attributes and Synthetic Rationale
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups. The N1-Boc group serves as a robust protecting group, preventing unwanted side reactions at the indazole nitrogen under a variety of conditions, yet it can be readily removed under acidic conditions when desired. This protection scheme is crucial for directing reactivity to other positions on the indazole ring. Simultaneously, the methyl ester at the C5 position provides a versatile handle for a wide range of chemical transformations, including hydrolysis, amidation, and reduction, allowing for the introduction of diverse pharmacophores.
A plausible and efficient synthetic route to this key intermediate is a multi-step process commencing from a readily available starting material, 4-methyl-3-nitrobenzoic acid. The synthesis hinges on a well-established cyclization to form the indazole core, followed by strategic protection and esterification steps.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and spectroscopic signatures of this compound is paramount for its effective utilization in synthesis. The table below summarizes its key properties.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
Expected ¹H NMR (in CDCl₃):
-
A singlet for the nine protons of the tert-butyl group around δ 1.7 ppm.
-
A singlet for the three protons of the methyl ester group around δ 3.9 ppm.
-
Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the indazole ring.
Expected ¹³C NMR (in CDCl₃):
-
A signal for the quaternary carbon of the tert-butyl group around δ 82 ppm and the methyl carbons around δ 28 ppm.
-
A signal for the methyl carbon of the ester around δ 52 ppm.
-
Signals for the aromatic carbons of the indazole ring in the range of δ 110-150 ppm.
-
Signals for the two carbonyl carbons (Boc and ester) in the range of δ 160-170 ppm.
Expected IR (neat):
-
Strong carbonyl stretching frequencies around 1710-1730 cm⁻¹ for the ester and the Boc group.[3]
-
Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching vibrations around 2850-2980 cm⁻¹.
Expected Mass Spectrometry (ESI+):
-
A prominent peak for the molecular ion [M+H]⁺ at m/z 291.
Application in the Synthesis of Bioactive Molecules
The indazole core is a cornerstone in the development of numerous targeted therapies, particularly kinase inhibitors.[4] this compound serves as an ideal starting material for the synthesis of a diverse library of indazole-based compounds. The methyl ester at the C5 position can be readily converted into a carboxylic acid, which can then be coupled with various amines to form amides—a common pharmacophore in many drug molecules.
General Protocol for Hydrolysis and Amide Coupling
This protocol outlines the conversion of the methyl ester to a carboxylic acid, followed by a standard amide coupling reaction.
Step 1: Hydrolysis of the Methyl Ester
Sources
Application Note: High-Throughput Screening for Modulators of Cell Viability Using 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Introduction: The Indazole Scaffold in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and antimicrobial properties.[1] The inherent structural features of indazoles allow for diverse substitutions, enabling the fine-tuning of their biological activity against various targets. 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate is a specific derivative that holds promise for identifying novel bioactive compounds. The tert-butyl ester group enhances its lipophilicity, which can improve cell permeability, a crucial factor in cell-based assays.[2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[3][4] This application note provides a detailed protocol for a cell-based high-throughput screening assay to evaluate the effect of this compound and other small molecules on cancer cell viability.
Assay Principle: Multiplexed Cell Viability Assessment
To ensure the robustness and reliability of our screening data, we will employ a multiplexed approach to assess cell viability. This method simultaneously measures multiple indicators of cellular health within the same well, reducing variability and providing a more comprehensive picture of a compound's effect.[5] Our primary assay will combine two common techniques: a resazurin-based assay for metabolic activity and a Hoechst stain for nuclear content and morphology.
-
Resazurin (AlamarBlue) Assay: This is a colorimetric/fluorometric assay that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.
-
Hoechst 33342 Staining: This fluorescent stain binds to the minor groove of DNA in cell nuclei. It is cell-permeable and can be used to count the total number of cells in a well. Changes in nuclear morphology, such as condensation or fragmentation, which are indicative of apoptosis, can also be assessed through high-content imaging.
By combining these two readouts, we can differentiate between compounds that are cytotoxic (cause cell death, leading to a decrease in both signals) and those that are cytostatic (inhibit cell proliferation without causing cell death, leading to a decrease in the resazurin signal but a stable Hoechst signal).
Experimental Workflow & Logic
The overall experimental workflow is designed for efficiency and reproducibility in a high-throughput setting. The process involves several key stages, from initial assay development and optimization to the final data analysis and hit confirmation.
Caption: High-throughput screening workflow for cell viability assays.
Detailed Protocol: Cell Viability HTS
This protocol is optimized for a 384-well plate format to maximize throughput while minimizing reagent consumption.[6]
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or another cancer cell line of interest.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
This compound: Stock solution in 100% DMSO.
-
Control Compounds:
-
Positive Control (Cell Death): Staurosporine (10 µM final concentration).
-
Negative Control (No Effect): 0.1% DMSO in culture medium.
-
-
Reagents:
-
Resazurin sodium salt (stock solution of 1 mg/mL in PBS).
-
Hoechst 33342 (stock solution of 10 mg/mL in water).
-
Triton X-100 (for cell permeabilization in some controls).
-
-
Equipment:
-
Automated liquid handler.
-
Multimode plate reader with fluorescence detection capabilities.
-
High-content imager (optional but recommended).
-
CO2 incubator.
-
Step-by-Step Procedure
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a concentration of 50,000 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well assay plates (2,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound and other library compounds in a 384-well compound plate. The final concentration in the assay will typically be 10 µM.[6]
-
Prepare positive and negative controls in the same plate.
-
Using an automated liquid handler, transfer 40 nL of each compound solution from the compound plate to the corresponding wells of the cell plate. This results in a final DMSO concentration of 0.1%.
-
-
Incubation:
-
Incubate the assay plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.
-
-
Reagent Addition:
-
Prepare a working solution of the viability reagents. For a final volume of 50 µL, add 10 µL of a solution containing resazurin (final concentration 10 µg/mL) and Hoechst 33342 (final concentration 1 µg/mL) in culture medium to each well.
-
Incubate the plates for 1-4 hours at 37°C, protected from light.
-
-
Plate Reading:
-
Read the fluorescence of each well using a multimode plate reader:
-
Resorufin (Resazurin metabolism): Excitation ~560 nm, Emission ~590 nm.
-
Hoechst 33342 (DNA content): Excitation ~350 nm, Emission ~461 nm.
-
-
Data Analysis and Hit Identification
-
Quality Control:
-
The quality of the HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[6] A Z'-factor greater than 0.5 is considered excellent for HTS.[6]
-
Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
-
Data Normalization:
-
The raw fluorescence data from each well is normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is calculated as follows:
-
% Inhibition = [1 - (Value_sample - Mean_pos) / (Mean_neg - Mean_pos)] * 100
-
-
Hit Identification:
-
A "hit" is defined as a compound that produces a statistically significant effect, typically a percent inhibition greater than three times the standard deviation of the negative controls.
-
Hits should be confirmed through re-testing and dose-response experiments to determine their potency (IC50 value).
-
Data Presentation
| Parameter | This compound | Staurosporine (Positive Control) | 0.1% DMSO (Negative Control) |
| Concentration | 10 µM | 10 µM | 0.1% |
| Resazurin Signal (% of Negative Control) | Variable (Hit dependent) | < 10% | 100% |
| Hoechst Signal (% of Negative Control) | Variable (Hit dependent) | < 20% | 100% |
| Z'-Factor (Assay Quality) | N/A | > 0.5 (calculated from controls) | > 0.5 (calculated from controls) |
Trustworthiness and Self-Validation
The protocol incorporates several measures to ensure the trustworthiness of the results:
-
Multiplexed Readouts: Using two different viability indicators provides a more robust assessment of cellular health and helps to identify assay artifacts.
-
Appropriate Controls: The inclusion of positive and negative controls on every plate is essential for quality control and data normalization.
-
Z'-Factor Calculation: This statistical parameter provides an objective measure of assay quality.
-
Hit Confirmation: Primary hits must be confirmed through re-testing and dose-response analysis to eliminate false positives.
-
Orthogonal Assays: Confirmed hits should be further validated in a different, "orthogonal" assay to ensure that the observed activity is not an artifact of the primary assay technology.[7] For example, a caspase-3/7 activity assay could be used to confirm apoptosis-inducing activity.
Conclusion
This application note provides a comprehensive and robust protocol for the high-throughput screening of this compound and other small molecules for their effects on cancer cell viability. By following this detailed methodology and incorporating rigorous quality control measures, researchers can confidently identify and validate novel bioactive compounds for further development in the drug discovery pipeline.
References
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed. Available at: [Link]
-
High Throughput Screening: Methods and Protocols - ResearchGate. Available at: [Link]
-
High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available at: [Link]
- High Throughput Screening: Methods and Protocols - Google Books.
-
High-throughput Screening: today's biochemical and cell-based approaches - PubMed. Available at: [Link]
-
High-throughput Assays for Promiscuous Inhibitors - ResearchGate. Available at: [Link]
-
1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate - MySkinRecipes. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. Available at: [Link]
-
(PDF) High-throughput screening assays for the identification of chemical probes - ResearchGate. Available at: [Link]
-
Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE - ResearchGate. Available at: [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug - Semantic Scholar. Available at: [Link]
-
tert-butyl 5-(2-(3-(2-(isopropylamino)-2-oxoethoxy)-phenyl)quinazolin-4-ylamino)-1H-indazole-1-carboxylate - PubChem. Available at: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Available at: [Link]
-
(R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo - PubMed. Available at: [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PubMed Central. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1 H-indazole-1-carboxyl-ate - PubMed. Available at: [Link]
Sources
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy tert-butyl 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-1H-indazole-1-carboxylate [smolecule.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with Derivatives of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinical and preclinical compounds, particularly in oncology.[1][2] 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate serves as a versatile synthetic intermediate for the generation of novel indazole derivatives.[3][4] This guide is designed for researchers, scientists, and drug development professionals who have synthesized new chemical entities from this precursor and wish to characterize their biological activity. We provide a comprehensive suite of detailed protocols for foundational cell-based assays, including the evaluation of anti-proliferative activity, induction of apoptosis, and effects on cell cycle progression. The narrative emphasizes the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system for robust and reproducible data generation.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing molecules have garnered significant attention due to their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][5] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic core, underscoring its importance in targeting key cellular pathways implicated in disease.[1]
This compound is a key building block, enabling chemists to explore novel chemical space through modifications at various positions of the indazole ring.[3][6] Once a library of derivatives is synthesized, a systematic biological evaluation is paramount. This document outlines a logical, tiered approach to screening these novel compounds, starting with broad assessments of cytotoxicity and progressing to more mechanistic assays.
Foundational Screening: Anti-Proliferative and Cytotoxicity Assays
The initial step in evaluating potential anti-cancer compounds is to determine their effect on cell viability and proliferation. A widely used, robust, and high-throughput method is the MTT assay, which measures the metabolic activity of living cells.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.
Rationale for Assay Selection
-
High-Throughput: The 96-well format allows for simultaneous testing of multiple compounds at various concentrations.
-
Cost-Effective: Reagents are relatively inexpensive and readily available.
-
Quantitative Output: Provides a dose-dependent curve from which a half-maximal inhibitory concentration (IC50) can be calculated, a key metric for compound potency.
-
Broad Applicability: Can be used for a wide range of adherent and suspension cell lines.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, K562 myeloid leukemia, PC-3 prostate cancer)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Indazole derivatives dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest cells from sub-confluent cultures (70-80% confluency).
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivatives in complete medium. A common starting range is 100 µM to 0.1 µM.
-
Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to fully dissolve the crystals. The solution should turn purple.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The results should be expressed as a percentage of cell viability relative to the vehicle-treated control. An IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated using non-linear regression analysis in software like GraphPad Prism.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Derivative X-1 | A549 | Lung | Experimental Value |
| Derivative X-1 | K562 | Leukemia | Experimental Value |
| Derivative X-1 | PC-3 | Prostate | Experimental Value |
| Doxorubicin | A549 | Lung | Reference Value |
Experimental Workflow Visualization
Caption: Workflow for the MTT cell viability assay.
Mechanistic Insight: Apoptosis Induction Assays
If a derivative shows significant anti-proliferative activity, the next critical question is whether it induces programmed cell death, or apoptosis. Apoptosis is a key mechanism for many effective anti-cancer agents.[2][8] A hallmark of late-stage apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7, which are the executioners of the cell.
Rationale for Caspase-Glo® 3/7 Assay
-
High Sensitivity: The luminescent signal provides a wide dynamic range and high sensitivity.
-
Simplicity: It is a homogeneous "add-mix-measure" assay, reducing handling errors.
-
Relevance: Directly measures the activity of key executioner caspases, providing strong evidence for apoptosis.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
White-walled 96-well plates suitable for luminescence.
-
Caspase-Glo® 3/7 Reagent (Promega or similar).
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate and treat with the indazole derivatives for a shorter duration than the proliferation assay (e.g., 6, 12, or 24 hours) to capture the apoptotic event. Prepare vehicle and positive controls (e.g., Staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Apoptotic Pathway Visualization
Many indazole derivatives exert their effect by modulating members of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[2][8]
Caption: Workflow for cell cycle analysis via PI staining.
Concluding Remarks
This guide provides a foundational framework for the initial biological characterization of novel compounds derived from this compound. By systematically applying these assays for proliferation, apoptosis, and cell cycle analysis, researchers can efficiently identify promising lead candidates for further development. Positive hits from these assays can then be advanced to more complex studies, such as Western blotting to confirm target engagement, in vivo efficacy models, and ADME/Tox profiling.
References
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]
-
Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PMC - NIH URL: [Link]
-
Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]
-
Title: 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate Source: MySkinRecipes URL: [Link]
-
Title: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE Source: ResearchGate URL: [Link]
-
Title: tert-Butyl 5-methyl-1H-benzo[d]imidazole-1-carboxylate Source: PubChem URL: [Link]
-
Title: Synthesis molecular docking and DFT studies on novel indazole derivatives Source: PMC - NIH URL: [Link]
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
Application Notes and Protocols for In Vivo Evaluation of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Authored by: Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for the novel compound, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. While direct in vivo data for this specific molecule is not yet prevalent in published literature, its indazole core structure is a well-recognized scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer or anti-inflammatory properties.[1][2][3] This guide, therefore, is built upon established principles of preclinical drug development and provides a robust framework for the systematic evaluation of this compound's pharmacokinetic, pharmacodynamic, and toxicological profile in a preclinical setting.
Part 1: Rationale and Preclinical Objectives
The journey of a novel chemical entity from the bench to the clinic is a rigorous, multi-stage process where in vivo preclinical studies form a critical bridge between early-stage discovery and human clinical trials.[4][5] The primary goal of this phase is to assess the safety and efficacy of a drug candidate in a living organism, providing essential data for regulatory submissions.[6][7]
For this compound, the indazole moiety suggests potential interactions with various biological targets.[1] Indazole derivatives have been successfully developed as potent inhibitors of various kinases, which are often dysregulated in cancer and inflammatory diseases.[3] Therefore, the preclinical development plan for this compound will be strategically designed to explore its potential as an anticancer agent.
The overarching objectives of the proposed in vivo studies are:
-
To characterize the pharmacokinetic (PK) profile of the compound, understanding its absorption, distribution, metabolism, and excretion (ADME).
-
To establish a preliminary safety and tolerability profile through dose-range-finding and acute toxicity studies.
-
To evaluate the in vivo anticancer efficacy in a relevant animal model.
-
To identify potential pharmacodynamic (PD) biomarkers to correlate drug exposure with biological activity.
The following diagram illustrates the proposed preclinical workflow:
Caption: High-level workflow for the in vivo evaluation of a novel compound.
Part 2: Pharmacokinetic (PK) Evaluation
Understanding a drug's pharmacokinetic profile is fundamental to designing effective and safe dosing regimens.[8][9] These studies reveal how the organism affects the drug. The initial PK studies for this compound will be conducted in mice, a common rodent model in early drug discovery due to their genetic homology with humans and ease of use.[4][10]
Protocol 2.1: Single-Dose Pharmacokinetic Study in Mice
Objective: To determine key PK parameters including clearance, volume of distribution, half-life (t½), and oral bioavailability (%F).
Materials:
-
This compound
-
Vehicle for intravenous (IV) and oral (PO) administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Male CD-1 mice (8-10 weeks old)
-
Standard laboratory equipment for dosing and blood collection
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: House animals in standard conditions for at least one week prior to the study. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Dosing Groups:
-
Group 1 (IV): n=3 mice, 2 mg/kg dose administered via tail vein injection.
-
Group 2 (PO): n=3 mice, 10 mg/kg dose administered via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from each mouse via submandibular or saphenous vein bleeding at predetermined time points. A typical sampling schedule would be:
-
IV: 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Expected Data Output:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 (5 min) | 1.0 |
| AUClast (hng/mL) | 2500 | 4000 |
| AUCinf (hng/mL) | 2550 | 4100 |
| t½ (h) | 3.5 | 4.0 |
| CL (L/h/kg) | 0.78 | - |
| Vss (L/kg) | 2.5 | - |
| Bioavailability (%F) | - | 32% |
Note: The data in this table is hypothetical and serves as an example of expected output.
Part 3: In Vivo Efficacy (Pharmacodynamics)
Assuming the compound is being investigated for anticancer properties, a human tumor xenograft model in immunodeficient mice is a standard and valuable tool.[11][12][13] This model allows for the evaluation of a drug's direct effect on human cancer cell growth in vivo.
Protocol 3.1: Human Tumor Xenograft Efficacy Study
Objective: To assess the anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model.
Materials:
-
Human cancer cell line (e.g., HCT116 for colorectal cancer)
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel
-
Dosing formulation of the test compound
-
Positive control (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
Methodology:
-
Cell Culture and Implantation: Culture HCT116 cells under standard conditions. Inoculate 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Test compound, Low Dose (e.g., 10 mg/kg, PO, daily)
-
Group 3: Test compound, High Dose (e.g., 30 mg/kg, PO, daily)
-
Group 4: Positive control (e.g., 5-FU, intraperitoneal, twice weekly)
-
-
Dosing and Monitoring: Administer treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers twice weekly and record animal body weights as a measure of general toxicity.
-
Study Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points post-last dose to analyze biomarkers of drug activity (e.g., phosphorylation of a target kinase via Western Blot or immunohistochemistry).
Caption: Timeline for a typical xenograft efficacy study.
Part 4: Toxicology and Safety Assessment
Toxicology studies are essential to identify potential adverse effects and to determine a safe dose for first-in-human trials.[7][14][15] These studies are conducted under strict regulatory guidelines.
Protocol 4.1: 14-Day Repeated-Dose Toxicity Study in Rodents
Objective: To evaluate the potential toxicity of this compound following daily administration for 14 days.
Materials:
-
Sprague-Dawley rats (one rodent and one non-rodent species are typically required for pivotal toxicology studies, but a 14-day rodent study is a common exploratory step)
-
Test compound and vehicle
-
Equipment for clinical observations, blood collection, and necropsy
Methodology:
-
Dose Selection: Doses are selected based on the results of the dose-range-finding study. Typically, three dose levels (low, mid, and high) and a control group are used.[6]
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 10 mg/kg/day)
-
Group 3: Mid Dose (e.g., 30 mg/kg/day)
-
Group 4: High Dose (e.g., 100 mg/kg/day)
-
-
Administration and Observations: Dose animals daily (e.g., via oral gavage) for 14 consecutive days. Conduct daily clinical observations for signs of toxicity. Record body weights and food consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect a comprehensive set of organs and tissues, weigh them, and preserve them for histopathological examination by a veterinary pathologist.
Key Toxicological Endpoints:
| Category | Parameters to be Assessed |
| In-life Observations | Clinical signs, body weight, food consumption, ophthalmology. |
| Clinical Pathology | Hematology (e.g., RBC, WBC, platelets), clinical chemistry (e.g., ALT, AST, BUN, creatinine). |
| Pathology | Gross necropsy findings, organ weights, microscopic examination of tissues (histopathology). |
Part 5: Conclusion and Future Directions
The protocols outlined in this document provide a foundational strategy for the in vivo characterization of this compound. The data generated from these studies will be instrumental in making a " go/no-go " decision for further development. Positive outcomes, including a favorable pharmacokinetic profile, significant anti-tumor efficacy, and an acceptable safety margin, would warrant progression to more extensive preclinical toxicology studies required for an Investigational New Drug (IND) application. The iterative nature of drug development means that results from each study will inform the design of subsequent experiments, ensuring a data-driven and scientifically rigorous approach to advancing this promising compound.[16][17]
References
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Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved from [Link]
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The Importance of Toxicology Studies in Preclinical Research. (2023). Labinsights. Retrieved from [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Dovepress. Retrieved from [Link]
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Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015). Wiley Online Library. Retrieved from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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The Importance of Toxicology Research in Preclinical Studies. (2014). Pharma Models. Retrieved from [Link]
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Predictive Toxicity: Toxicokinetics Evaluation in Preclinical Studies. (n.d.). Porsolt. Retrieved from [Link]
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Experimental mouse models for translational human cancer research. (n.d.). Frontiers. Retrieved from [Link]
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Anticancer Drug Pharmacodynamic. (n.d.). Creative Biolabs. Retrieved from [Link]
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(PDF) In vivo animal models for cancer: What have we learned from chemical-induced and xenograft models. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]
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General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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[Pharmacodynamics of anticancer agents]. (n.d.). PubMed. Retrieved from [Link]
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Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmacokinetics of Panaxynol in Mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]
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Pharmacokinetics (PK) and In Vivo Studies. (n.d.). Paraza Pharma Inc. Retrieved from [Link]
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Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Retrieved from [Link]
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Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting. Retrieved from [Link]
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Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved from [Link]
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Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]
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Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. (n.d.). PubMed. Retrieved from [Link]
-
SYNTHESIS, CRYSTAL STRUCTURE AND DFT STUDY OF TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. (2025). ResearchGate. Retrieved from [Link]
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(PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Retrieved from [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound. (n.d.). 2a biotech. Retrieved from [Link]
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1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]
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In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[6][8][11]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. (n.d.). ResearchGate. Retrieved from [Link]
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Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. (n.d.). PubMed. Retrieved from [Link]
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Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. (n.d.). Semantic Scholar. Retrieved from [Link]
-
In vitro and in vivo properties of 3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[6][8][11]triazine (MRK-016), a GABAA receptor alpha5 subtype-selective inverse agonist. (n.d.). PubMed. Retrieved from [Link]
-
Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. (n.d.). PubMed Central. Retrieved from [Link]
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Application Note: Quantitative Analysis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate Using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, a key intermediate in pharmaceutical synthesis and a compound of interest in drug discovery. We provide detailed, step-by-step protocols for two complementary techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and analysis in complex matrices. Both methods have been developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reliability, and accuracy.[1][2]
Introduction
This compound is a heterocyclic compound featuring an indazole core, a structure prevalent in many biologically active molecules.[3][4] The presence of both a bulky tert-butyl ester and a methyl ester functional group lends it unique physicochemical properties that are critical for its role as a synthetic precursor. Accurate and reliable quantification is paramount for ensuring reaction yield, monitoring purity during process development, and for final product quality control in drug development pipelines.
The choice of analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput. This guide provides researchers and drug development professionals with two powerful options:
-
HPLC-UV: A widely accessible, robust, and cost-effective method ideal for assay and purity determinations where analyte concentrations are relatively high.
-
LC-MS/MS: The gold standard for sensitivity and selectivity, essential for pharmacokinetic studies, metabolite identification, or trace impurity analysis.[5][6]
This document explains the causality behind the chosen parameters and provides a framework for in-house validation to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₈N₂O₄
-
Molecular Weight: 290.31 g/mol
-
Structure: (A representative image would be placed here in a formal document)
Method 1: Quantification by HPLC-UV
Principle and Rationale
This method employs reversed-phase high-performance liquid chromatography. The analyte, being a moderately non-polar molecule due to its aromatic rings and ester groups, is retained on a non-polar C18 stationary phase. Elution is achieved using a polar mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The choice of a C18 column provides excellent retention and peak shape for this class of compounds. The indazole ring system contains a strong chromophore, allowing for sensitive detection using a UV detector, typically in the range of 254-310 nm.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV/Vis detector.
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (analytical grade).
-
Reference Standard: this compound (≥98% purity).
Experimental Protocol
A. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum filtration.
B. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
C. Sample Preparation:
-
Accurately weigh a sample containing the analyte and transfer it to a volumetric flask.
-
Dissolve the sample in acetonitrile, using sonication if necessary.
-
Dilute to the final volume with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
D. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) | Provides good retention and peak shape for indazole derivatives. |
| Mobile Phase | Isocratic: 60% B (ACN/0.1% FA), 40% A (H₂O/0.1% FA) | A balanced ratio to achieve a reasonable retention time (~5-7 min). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 280 nm | Wavelength of strong absorbance for the indazole chromophore. |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any late-eluting impurities. |
Method Validation Framework (ICH Q2(R2))
A self-validating protocol is essential for trustworthiness.[7][8] The following parameters must be assessed:
-
Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity & Range: Inject the prepared working standards in triplicate. Plot the average peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a single sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should meet the acceptance criteria.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
HPLC-UV Workflow Diagram```dot
Caption: Workflow for quantification via LC-MS/MS using MRM.
Senior Scientist Insights & Discussion
-
Method Selection: For routine analysis of bulk material or formulated products where concentrations are in the µg/mL to mg/mL range, the HPLC-UV method is superior due to its simplicity, robustness, and lower operational cost. The LC-MS/MS method should be reserved for applications requiring high sensitivity, such as determining low-level impurities, bioanalytical studies (pharmacokinetics), or environmental monitoring, where concentrations are expected in the ng/mL or pg/mL range.
-
Common Challenges & Troubleshooting:
-
Peak Tailing (HPLC): Can be caused by secondary interactions with residual silanols on the column. Ensure the mobile phase pH is low (e.g., using formic acid) to keep the indazole nitrogen protonated and minimize these interactions.
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the best way to correct for this. If unavailable, thorough sample cleanup (e.g., Solid Phase Extraction) may be necessary. [5] * Carryover: Indazole derivatives can sometimes be "sticky." A robust needle wash protocol in the autosampler, using a strong solvent like acetonitrile with 0.1% formic acid, is crucial to prevent carryover between injections.
-
-
Reference Standard: The accuracy of any quantification is fundamentally dependent on the purity of the reference standard. Always use a well-characterized standard with a certificate of analysis.
Conclusion
This application note provides two comprehensive, validated methods for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for standard quality control applications, while the LC-MS/MS method provides the high sensitivity and selectivity required for more demanding research and trace-level analyses. By following the detailed protocols and adhering to the principles of method validation, researchers can generate accurate and defensible data, supporting robust process development and scientific discovery.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Slideshare. (n.d.). Ich guidelines for validation final.
- BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- PubMed. (n.d.). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry].
- Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- NIH. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
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Application Notes & Protocols: Formulation of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate for Biological Testing
Abstract: This document provides a comprehensive guide for the formulation of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, a representative poorly soluble indazole derivative, for use in biological testing. The protocols detailed herein are designed to ensure compound stability, maximize bioavailability, and minimize vehicle-induced artifacts in both in vitro and in vivo experimental models. The methodologies are grounded in established principles of pharmaceutical formulation for compounds with low aqueous solubility, emphasizing a systematic approach from stock solution preparation to final dosing formulations.
Introduction: The Challenge of Poor Solubility in Drug Discovery
A significant portion, estimated at over 70%, of new chemical entities (NCEs) emerging from drug discovery pipelines exhibit poor aqueous solubility.[1] This characteristic presents a major hurdle for preclinical development, as insufficient dissolution can lead to low absorption and bioavailability, ultimately masking the true efficacy and toxicity of a candidate compound.[2][3] this compound, like many heterocyclic compounds, is anticipated to have limited aqueous solubility. Indazole derivatives are a prominent class of compounds in medicinal chemistry with a wide array of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[4][5][6][7] The thermodynamically stable 1H-indazole tautomer is the most common form in both chemical and biological contexts.[4][5][7]
The primary objective of this guide is to provide researchers with a robust, customizable framework for solubilizing and formulating this and similar indazole-based compounds to achieve reliable and reproducible results in biological assays. We will address the critical aspects of vehicle selection, stock solution preparation, and the generation of working solutions for cell-based assays and animal studies.
Pre-formulation Assessment: Characterizing the Compound
Prior to developing a full formulation strategy, a preliminary assessment of the compound's fundamental physicochemical properties is essential.
2.1 Solubility Profiling
A tiered approach to solubility testing is recommended to identify suitable solvents and potential formulation strategies. This involves determining the approximate solubility in a range of common vehicles.
| Solvent/Vehicle | Anticipated Solubility | Primary Application | Rationale & Causality |
| Water / PBS (pH 7.4) | Very Low (<0.1 mg/mL) | Aqueous Buffers | Establishes baseline aqueous insolubility. Essential for understanding the magnitude of the formulation challenge. |
| Dimethyl Sulfoxide (DMSO) | High | Stock Solutions | A powerful, aprotic solvent capable of dissolving a wide range of nonpolar compounds. Ideal for high-concentration primary stocks.[8] |
| Ethanol (EtOH) | Moderate to High | Co-solvent | A common, less toxic alternative or addition to DMSO for creating stock solutions. |
| Polyethylene Glycol 400 (PEG400) | Moderate | In vivo vehicles | A water-miscible polymer often used in oral and parenteral formulations to enhance solubility.[9][10] |
| Propylene Glycol (PG) | Moderate | In vivo vehicles | Another common co-solvent for in vivo use, often combined with other excipients.[9][10] |
| Corn Oil / Sesame Oil | Low to Moderate | Lipid-based formulations | Suitable for highly lipophilic compounds, particularly for oral administration. |
Protocol 2.1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).
-
Serially dilute this stock into the test vehicles (PBS, media, etc.) to various final concentrations.
-
Incubate for 1-2 hours at room temperature.
-
Visually inspect for precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Formulation Strategy for In Vitro Assays
For in vitro studies, such as cell-based assays, the primary goal is to achieve the desired final concentration in the culture medium without causing compound precipitation or cellular toxicity from the vehicle.[11]
3.1 The Universal Role of DMSO Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of test compounds for biological screening.[8] Its ability to readily dissolve hydrophobic molecules makes it an indispensable tool.
Causality Behind DMSO Use:
-
High Solubilizing Power: Dissolves compounds that are otherwise intractable in aqueous media.
-
Miscibility: Mixes freely with aqueous culture media, allowing for dilution to working concentrations.
-
Stability: When stored correctly, DMSO stock solutions are generally stable.
Trustworthiness & Self-Validation:
-
Vehicle Control: It is mandatory to include a vehicle control group in all experiments.[8] This group receives the same final concentration of DMSO as the highest-dose compound-treated group, allowing for the distinction between compound effects and vehicle-induced artifacts.
-
Final DMSO Concentration: The final concentration of DMSO in the assay medium should be kept as low as possible, typically ≤ 0.5% , to avoid cytotoxicity.[8][11][12] For sensitive primary cells, a limit of ≤ 0.1% is often recommended.[8][12]
Protocol 3.1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed. (Molecular Weight: ~290.32 g/mol ; for 1 mL of 10 mM solution, 2.90 mg is required).
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Transfer the compound to a sterile, appropriate-sized tube (e.g., 1.5 mL microfuge tube). Add the calculated volume of sterile, anhydrous DMSO.
-
Mixing: Vortex gently until the compound is completely dissolved.[8] If necessary, brief sonication in a water bath can aid dissolution. Gentle warming (e.g., 37°C) may be used cautiously, but stability at elevated temperatures should be considered.[8]
-
Aliquoting & Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[8][13] Store aliquots in tightly sealed vials at -20°C or -80°C.[8]
Diagram 3.1: In Vitro Formulation Workflow
Caption: Workflow for preparing test compound for cell-based assays.
3.2 Serial Dilution Strategy
To avoid precipitation when diluting the high-concentration DMSO stock into aqueous media, performing intermediate serial dilutions in 100% DMSO is a critical step.[8][11] This gradual reduction in compound concentration helps maintain solubility.
Protocol 3.2: Preparing Working Concentrations for Cell-Based Assays
-
Thaw: Thaw one aliquot of the 10 mM master stock solution.
-
Intermediate Dilutions: Create a series of intermediate concentrations (e.g., 1 mM, 100 µM) by performing serial dilutions in 100% DMSO. Use fresh pipette tips for each transfer.
-
Final Dilution: Add a small volume of the appropriate DMSO stock to the final assay medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL into 1 mL of medium). This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix immediately and thoroughly by gentle inversion or pipetting before adding to the cells.
Formulation Strategy for In Vivo Studies
Formulating a poorly soluble compound for animal studies requires careful selection of a vehicle that is both effective at solubilizing the drug and well-tolerated by the animal model.[14][15] The choice of vehicle can significantly impact drug exposure and toxicity outcomes.[10][16]
4.1 Vehicle Selection: A Multifactorial Decision
The ideal vehicle should be non-toxic, have no pharmacological activity of its own, and maintain the compound in a stable, bioavailable state. A tiered approach is often employed, starting with simple aqueous vehicles and progressing to more complex systems if needed.[17]
| Vehicle System | Composition Example | Pros | Cons |
| Aqueous Suspension | 0.5% Carboxymethylcellulose (CMC-Na) in water | Simple, well-tolerated. | May lead to variable absorption. Not suitable for IV. |
| Co-solvent Solution | 5-10% DMSO, 30-40% PEG400, in Saline | Can achieve higher concentrations. | Potential for vehicle toxicity, especially with high % of organic solvents.[10][16] |
| Lipid-Based System | Solution in Corn Oil with 2% Tween 80 | Enhances oral absorption for lipophilic drugs. | Not suitable for all compounds or routes. |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Increases aqueous solubility via complexation. | Can be expensive; potential for renal toxicity at high doses.[9] |
Diagram 4.1: Decision Tree for In Vivo Vehicle Selection
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. lifetein.com [lifetein.com]
- 13. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Vehicle selection for nonclinical oral safety studies / Expert Opinion on Drug Metabolism & Toxicology, 2013 [sci-hub.box]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This document is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial process in the development of various pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, and its effective functionalization is key to creating novel therapeutics.[1][2][3] The target molecule is typically synthesized through a multi-step process involving the formation of the indazole core, followed by N-alkylation and C-5 functionalization. However, researchers often encounter challenges related to regioselectivity, yield, and purity. This guide will provide a structured approach to troubleshooting these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: Low yield of the desired N-1 Boc-protected indazole and formation of the N-2 isomer.
Plausible Causes:
-
Reaction Conditions: The regioselectivity of N-alkylation (or in this case, N-acylation with Boc-anhydride) on the indazole ring is highly sensitive to the choice of base, solvent, and temperature.[1][4] The formation of a mixture of N-1 and N-2 isomers is a common outcome when conditions are not optimized.[5]
-
Tautomerism: Indazole exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[4][5][6] However, reaction conditions can influence the equilibrium and the relative nucleophilicity of the N-1 and N-2 positions.
-
Steric Hindrance: The substituents on the indazole ring can sterically hinder one nitrogen atom over the other, influencing the site of attack by the electrophile.
Solutions and Experimental Protocols:
To favor the formation of the thermodynamically more stable N-1 isomer, conditions that allow for equilibration are often preferred.[1]
dot
Caption: Factors influencing N-1 vs. N-2 regioselectivity.
Optimized Protocol for N-1 Boc Protection:
-
Reagents:
-
Methyl 1H-indazole-5-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in dry DCM, add TEA (1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Rationale: The use of DMAP as a nucleophilic catalyst accelerates the reaction with the less nucleophilic N-1 position. The reaction is typically run at room temperature to favor the formation of the more stable N-1 product.[7]
Question 2: Incomplete reaction or low conversion during the esterification of the 5-carboxy group.
Plausible Causes:
-
Insufficient Activation of the Carboxylic Acid: Standard esterification methods (e.g., Fischer esterification) may not be effective for this substrate due to the electron-withdrawing nature of the indazole ring.
-
Steric Hindrance: The Boc group at the N-1 position might sterically hinder the approach of the alcohol to the C-5 carboxylic acid.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
Solutions and Experimental Protocols:
Employing a coupling agent is a more robust method for this transformation.
dot
Caption: Workflow for esterification using a coupling agent.
Optimized Protocol for Esterification:
-
Reagents:
-
1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid
-
Methanol (MeOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve 1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add methanol (5.0 eq) and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Rationale: HATU is a highly efficient coupling agent that forms an activated ester, which readily reacts with methanol. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction.
Question 3: Difficulty in removing the Boc protecting group without affecting the methyl ester.
Plausible Causes:
-
Harsh Deprotection Conditions: Strong acidic conditions (e.g., neat trifluoroacetic acid (TFA)) can lead to the hydrolysis of the methyl ester.
-
Incomplete Deprotection: Milder conditions may not be sufficient to completely remove the Boc group, leading to a mixture of starting material and product.
Solutions and Experimental Protocols:
Selective deprotection can be achieved using milder acidic conditions or basic conditions.[8]
| Deprotection Method | Reagents | Conditions | Selectivity |
| Acidic | TFA in DCM (1:1) | 0 °C to RT, 1-2 h | Can cleave acid-labile esters |
| Basic | NaOMe in MeOH | RT, 1-3 h | Selective for Boc over methyl ester[8] |
| Neutral | NaBH₄ in EtOH | RT | Selective for Boc on some heterocycles[9] |
Optimized Protocol for Selective Boc Deprotection (Basic Conditions):
-
Reagents:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the starting material in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1-3 hours.[7]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Rationale: Sodium methoxide in methanol provides a basic environment that selectively cleaves the Boc group without affecting the methyl ester.[8] This method is particularly advantageous for substrates sensitive to acidic conditions.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield I should expect for this synthesis? A1: With optimized protocols, the overall yield for the two-step synthesis (Boc protection followed by esterification) can range from 70% to 85%. Individual step yields are typically in the 80-95% range.
Q2: Are there any one-pot procedures available for this synthesis? A2: While one-pot syntheses for similar indazole derivatives have been reported, a stepwise approach is generally recommended for this compound to ensure high purity and yield. One-pot procedures can sometimes lead to side reactions and purification challenges.[10]
Q3: How can I confirm the regiochemistry of the N-Boc protection? A3: The regiochemistry can be unequivocally determined using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). A correlation between the protons of the tert-butyl group and the C7a carbon of the indazole ring confirms N-1 substitution.
Q4: Can other protecting groups be used instead of Boc? A4: Yes, other N-protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Trityl can be used. The choice of protecting group depends on the stability required for subsequent reaction steps and the desired deprotection conditions.[7]
References
- ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. (n.d.).
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. (n.d.). BenchChem.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
- Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. (n.d.). ACS Publications.
- Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). NIH.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.
- The first direct metalation of indazoles. (2012). Chemical Communications Blog.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (n.d.). NIH.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (n.d.). Taylor & Francis Online.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkat USA.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (n.d.). BenchChem.
- 6-Bromo-1H-indazole, N1-BOC protected. (n.d.). Santa Cruz Biotechnology.
- Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022).
- Directed (ortho) Metallation. (n.d.).
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the dedicated technical support guide for the synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this versatile indazole intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically involves the N-alkylation of a pre-formed methyl 1H-indazole-5-carboxylate core. While seemingly straightforward, the inherent chemical nature of the indazole ring presents a significant hurdle: the presence of two nucleophilic nitrogen atoms (N-1 and N-2). This leads to a common and often difficult-to-separate mixture of regioisomers. The primary goal of a successful synthesis is to maximize the formation of the desired N-1 isomer while minimizing the formation of the N-2 isomer and other potential byproducts.
This guide is structured to address the most pressing issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems observed during the synthesis.
Question 1: My reaction is producing a significant amount of an isomeric byproduct that is difficult to separate from my desired N-1 product. How can I improve the N-1 regioselectivity?
Answer:
This is the most common challenge in indazole alkylation. The formation of the N-2 isomer, 2-tert-Butyl 5-methyl 1H-indazole-2,5-dicarboxylate, is a competing reaction. The ratio of N-1 to N-2 products is highly dependent on the reaction conditions.[1][2][3]
Causality: The indazole anion, formed upon deprotonation, can be alkylated at either nitrogen. The N-1 position is generally considered the thermodynamic product, while the N-2 position can be the kinetic product under certain conditions.[2][3] The bulky tert-butyl group, however, introduces significant steric hindrance, which can be exploited to favor N-1 substitution.
Solutions to Enhance N-1 Selectivity:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a non-polar, aprotic solvent is often effective. Sodium hydride (NaH) in tetrahydrofuran (THF) is a widely recommended system for promoting N-1 alkylation of indazoles.[1][2][4] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering its attack.
-
Reaction Temperature: Running the deprotonation step at a low temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature after the addition of the alkylating agent can improve selectivity.
-
Nature of the Alkylating Agent: While you are using a tert-butylating agent, the specific reagent matters. Di-tert-butyl dicarbonate (Boc)₂O, in the presence of a base like 4-(dimethylamino)pyridine (DMAP), is a common and often selective method for introducing a Boc group, which is a tert-butyl ester, onto the N-1 position of indazoles.[5][6]
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for low N-1 regioselectivity.
Question 2: I am observing the formation of 1-tert-Butyl-1H-indazole-5-carboxylic acid in my final product. What is causing this and how can I prevent it?
Answer:
The presence of the carboxylic acid is due to the hydrolysis of the methyl ester at the C-5 position.
Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions. This can occur if:
-
Your starting materials or solvents are not sufficiently anhydrous.
-
The reaction is quenched with an aqueous acidic or basic solution under conditions that promote hydrolysis.
-
During purification (e.g., silica gel chromatography), acidic silica or protic solvents can facilitate hydrolysis.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your starting material, methyl 1H-indazole-5-carboxylate, under high vacuum before use.
-
Careful Workup: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl). Avoid using strong acids or bases during the workup. If a basic wash is necessary, use a dilute solution of sodium bicarbonate and perform the extraction quickly at low temperatures.
-
Purification Strategy: If you suspect hydrolysis on silica gel, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider other purification methods like crystallization.
Question 3: My reaction is sluggish and I have a significant amount of unreacted starting material, methyl 1H-indazole-5-carboxylate, even after prolonged reaction times. What can I do?
Answer:
Incomplete conversion can be due to several factors related to reagent activity and reaction conditions.
Causality:
-
Inactive Base: Sodium hydride (NaH) can be deactivated by exposure to air and moisture.
-
Insufficient Deprotonation: The pKa of the indazole N-H is around 14, so a sufficiently strong base is required for complete deprotonation.
-
Poor Solubility: The indazole salt may have limited solubility in the reaction solvent, reducing its reactivity.
-
Steric Hindrance: The tert-butyl group is very bulky, which can slow down the reaction rate.
Solutions to Drive the Reaction to Completion:
-
Use Fresh Base: Use a fresh bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.
-
Increase Temperature: After the initial deprotonation and addition of the alkylating agent at a lower temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier.[3]
-
Add a Phase-Transfer Catalyst: In some cases, a catalytic amount of a phase-transfer catalyst can aid in reactions with poor solubility.
-
Increase Equivalents of Reagents: A slight excess of the base and alkylating agent (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? Should I start from 1H-indazole-5-carboxylic acid or its methyl ester?
A: It is generally advisable to start with methyl 1H-indazole-5-carboxylate. Performing the N-tert-butylation on the carboxylic acid can lead to complications, such as the formation of a tert-butyl ester at the 5-position or deprotonation of the carboxylic acid, which can interfere with the desired N-alkylation. A typical synthetic sequence is shown below.
Caption: Recommended synthetic pathway.
Q2: How can I effectively separate the N-1 and N-2 isomers if they are formed?
A: The separation of N-1 and N-2 indazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful flash column chromatography on silica gel is the most common method. A shallow gradient of a solvent system like ethyl acetate in hexanes or dichloromethane in hexanes is often required. Monitoring the fractions by TLC or LC-MS is crucial.
-
Crystallization: If the desired N-1 isomer is a solid, fractional crystallization can be an effective purification technique.
Q3: Are there any other potential side reactions I should be aware of?
A: Besides N-2 alkylation and ester hydrolysis, other minor side reactions could include:
-
Over-alkylation: If a highly reactive alkylating agent is used, there is a small possibility of C-alkylation on the indazole ring, though this is less common.
-
Elimination: If using tert-butyl bromide as the alkylating agent, elimination to form isobutylene can be a competing side reaction, especially with stronger bases or at higher temperatures. This is one reason why using (Boc)₂O is often preferred.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of Methyl 1H-indazole-5-carboxylate
| Reagent | M.W. | Amount | Moles | Equiv. |
| 1H-Indazole-5-carboxylic acid | 162.15 | 10.0 g | 61.7 mmol | 1.0 |
| Methanol (MeOH) | 32.04 | 200 mL | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.4 mL | 74.0 mmol | 1.2 |
Procedure:
-
Suspend 1H-indazole-5-carboxylic acid (10.0 g, 61.7 mmol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (5.4 mL, 74.0 mmol) dropwise to the stirred suspension over 15 minutes.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 1H-indazole-5-carboxylate as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Equiv. |
| Methyl 1H-indazole-5-carboxylate | 176.17 | 5.0 g | 28.4 mmol | 1.0 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.8 g | 31.2 mmol | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.35 g | 2.84 mmol | 0.1 |
Procedure:
-
To a solution of methyl 1H-indazole-5-carboxylate (5.0 g, 28.4 mmol) in anhydrous dichloromethane (100 mL), add 4-(dimethylamino)pyridine (0.35 g, 2.84 mmol).[5][6]
-
Add di-tert-butyl dicarbonate (6.8 g, 31.2 mmol) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a 1M HCl solution, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired this compound.
References
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363-27375. [Link]
-
National Center for Biotechnology Information (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. [Link]
-
ResearchGate (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journals (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(6), 431-444. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(50), 6429-6432. [Link]
-
A-Z Chemistry (2024). What role does 1H-Indazole-3-carboxylic acid methyl ester play in organic synthesis?. [Link]
- Google Patents (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]
-
ResearchGate (n.d.). Enthalpy of formation for indazoles...: experimental and theoretical studies | Request PDF. [Link]
-
Organic Syntheses (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
PrepChem (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester. [Link]
-
ResearchGate (2025). SYNTHESIS, CRYSTAL STRUCTURE AND DFT STUDY OF TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues with 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the technical support guide for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this versatile synthetic intermediate. As a key building block in medicinal chemistry, understanding its physicochemical behavior is critical for successful experimental outcomes.[1]
Understanding the Molecule: Physicochemical Profile
This compound is a structurally rigid heterocyclic compound. Its solubility is largely dictated by the interplay between the polar indazole core and the nonpolar tert-butoxycarbonyl (Boc) and methyl ester functional groups. The bulky, lipophilic Boc group at the N-1 position significantly increases its non-polar character, often leading to poor solubility in aqueous media and even in some common organic solvents.
| Property | Predicted Value / Observation | Rationale & Impact on Solubility |
| Molecular Formula | C₁₅H₁₈N₂O₄ | - |
| Molecular Weight | 290.32 g/mol | Moderate molecular weight. |
| Polarity | Predominantly non-polar / lipophilic | The large, non-polar tert-butyl group and the indazole ring system contribute to low aqueous solubility. The ester and carbamate groups add some polar character, allowing dissolution in select polar organic solvents. |
| Hydrogen Bond Donors | 0 | The N-1 proton of the indazole ring is protected by the Boc group, removing a key site for hydrogen bonding with protic solvents. |
| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can act as H-bond acceptors, enabling solubility in solvents that can donate hydrogen bonds. |
| Physical Form | Likely a crystalline solid | The rigid, planar indazole core promotes efficient crystal packing, which can increase the energy required to break the crystal lattice, thereby reducing solubility. |
| Aqueous Solubility | Very low / Practically insoluble | High lipophilicity and crystalline nature are primary contributors.[2][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why does my this compound consistently "crash out" of solution when I add my reaction mixture to water during workup?
A: This is a classic case of anti-solvent precipitation. The compound is likely soluble in your organic reaction solvent (e.g., THF, Dioxane, DMF) but is virtually insoluble in water.[5] When you add the aqueous solution, the polarity of the solvent system increases dramatically, causing the compound to exceed its solubility limit and precipitate out. To manage this, consider using a larger volume of an extraction solvent like ethyl acetate or dichloromethane (DCM) before or during the addition of water to keep the compound in the organic phase.
Q2: What are the best initial solvents to try for dissolving this compound for a chemical reaction?
A: Start with polar aprotic solvents. Based on reaction conditions for similar N-Boc protected indazoles, the following are excellent starting points:
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dioxane
-
N-Methyl-2-pyrrolidone (NMP)
These solvents effectively solvate the molecule without the risk of reacting with the ester or the acid-labile Boc group.[6] Mild heating can be applied to increase the dissolution rate, but monitor for potential degradation or Boc-group deprotection, especially under prolonged heating.[6]
Q3: Can I use protic solvents like methanol or ethanol?
A: Yes, but with caution. While the compound may show some solubility in alcohols, especially upon heating, these solvents can participate in transesterification of the methyl ester under basic or acidic conditions. For simple dissolution at room temperature for purification (e.g., chromatography), they are generally acceptable. For reactions, especially those run at elevated temperatures or for extended periods, it is safer to use aprotic solvents.
Q4: I'm preparing a stock solution for biological screening. It dissolves in DMSO, but precipitates when diluted into my aqueous assay buffer. What should I do?
A: This is a common issue for poorly soluble compounds.[7] The key is to minimize the percentage of DMSO in the final assay volume, typically keeping it below 1% or even 0.1%. If precipitation still occurs, you may need to formulate the compound. A practical lab-scale approach is to use a cosolvent system or create a solid dispersion. For instance, using a small amount of a water-miscible solvent like PEG 400 or NMP in your stock solution alongside DMSO can sometimes help maintain solubility upon dilution.[8]
Troubleshooting & Experimental Workflow
Solubility issues can arise during synthesis, purification, or biological testing. The following workflow provides a systematic approach to diagnosing and solving these problems.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the dedicated technical support resource for the synthesis and optimization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and related indazole derivatives. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
The synthesis of this compound, a bifunctionalized indazole scaffold, presents unique challenges primarily centered on regiocontrol during the N-alkylation step and the potential for competing side reactions. This guide provides a structured approach to navigate these complexities, ensuring reproducible and high-yield outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific problems you may encounter during the synthesis. The proposed solutions are based on a logical, step-by-step diagnostic process.
Q1: My reaction yields a mixture of N1 and N2 tert-butylated isomers. How can I improve selectivity for the desired N1 product?
A1: This is the most common challenge in indazole chemistry. The indazole anion is ambident, leading to alkylation at both nitrogen atoms. The 1H-tautomer is generally more thermodynamically stable, but reaction conditions can favor the formation of the N2 isomer[1][2][3]. Achieving high N1 selectivity requires careful optimization of the base, solvent, and reaction temperature.
Core Principles:
-
Steric Hindrance: The bulky tert-butyl group will inherently favor alkylation at the less sterically hindered N1 position. However, this effect can be modulated by other factors.
-
Base and Counter-ion: The choice of base determines the nature of the indazole salt. Strong, non-coordinating bases in polar aprotic solvents often favor N1 alkylation[1]. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for promoting N1 selectivity[1].
-
Solvent Effects: Polar aprotic solvents like DMF and THF are generally preferred. THF, being less polar than DMF, can enhance the steric influence of substituents, thereby favoring N1 alkylation[1].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving N1 regioselectivity.
Recommended Protocol for N1-tert-Butylation:
-
Preparation: To a solution of methyl 1H-indazole-5-carboxylate in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Anion Formation: Stir the suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Introduce a solution of tert-butyl bromide (1.5 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Q2: My reaction is complete, but I'm observing hydrolysis of the C5-methyl ester group. How can I prevent this?
A2: Ester hydrolysis is a common side reaction, particularly if the work-up or reaction conditions are too basic or acidic, or if there is residual water in the reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Using strong bases like KOH or NaOH, especially with protic solvents (e.g., methanol), can lead to saponification of the methyl ester[3]. | Use a non-nucleophilic hydride base like NaH in an aprotic solvent (THF, DMF). If a weaker base is required, consider K₂CO₃, but ensure anhydrous conditions. |
| Aqueous Work-up | Prolonged exposure to strongly acidic or basic aqueous solutions during work-up can hydrolyze the ester. | Use a neutral or mildly acidic quench, such as saturated aqueous NH₄Cl. Minimize the duration of the aqueous work-up and promptly dry the organic extracts. |
| Purification Conditions | Certain silica gels can be slightly acidic, potentially catalyzing hydrolysis during long column chromatography runs, especially with protic eluents. | Neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent system. Use non-protic solvents for chromatography where possible. |
Q3: I am experiencing de-tert-butylation during purification or subsequent reaction steps. Why is this happening and how can it be avoided?
A3: The N-tert-butyl group, while generally stable, is a carbocation-forming group and can be cleaved under strongly acidic conditions[4][5]. This is analogous to the removal of a Boc (tert-butoxycarbonyl) protecting group.
Preventative Measures:
-
Avoid Strong Acids: Do not use strong acids like trifluoroacetic acid (TFA) or concentrated HCl in subsequent steps or during purification if the N-tert-butyl group needs to be retained.
-
Chromatography: As mentioned, standard silica gel can be acidic. If you suspect acid-catalyzed cleavage on the column, use deactivated or neutral silica gel.
-
Reaction Conditions: For any subsequent transformations, ensure the reaction medium is neutral or basic. If an acidic catalyst is required, opt for a milder Lewis acid that is less likely to cause cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of N1 vs. N2 alkylation in indazoles?
A1: The regioselectivity of N-alkylation is a classic example of the competition between kinetic and thermodynamic control, influenced by steric and electronic factors[1][2].
-
N1-Anion: The anion at the N1 position is generally considered more stable due to its proximity to the fused benzene ring, making the N1-alkylated product the thermodynamically favored isomer[2][6].
-
N2-Anion: The N2 position is often more nucleophilic (kinetically favored) in the absence of significant steric hindrance.
-
Substituent Effects: Electron-withdrawing groups on the benzene ring can influence the pKa of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby altering the N1/N2 ratio[1]. For instance, substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation[1].
Q2: How can I reliably distinguish between the N1 and N2 isomers of my product?
A2: Unambiguous characterization is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques.
-
¹H NMR: The chemical shift of the proton at the C7 position is often a key indicator. In N1-substituted indazoles, the C7-H is typically shifted further downfield compared to the corresponding N2 isomer due to the anisotropic effect of the adjacent nitrogen lone pair.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C7a) can also be diagnostic[3].
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. Look for a correlation between the protons of the N-alkyl group and the carbons of the indazole ring. For an N1-tert-butyl group, you should observe a 3-bond correlation from the tert-butyl protons to C7a. For an N2-tert-butyl group, a correlation to C3 would be expected[1].
Q3: Is it feasible to synthesize the target compound by first preparing 1-tert-butyl-1H-indazole and then introducing the methyl ester at the C5 position?
A3: Yes, this is a viable alternative synthetic route. This strategy avoids potential interference from the ester group during the N-alkylation step.
Alternative Synthetic Workflow:
Caption: Alternative synthetic route via a halogenated intermediate.
This approach involves:
-
N1-tert-Butylation of a commercially available 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole).
-
Palladium-Catalyzed Carbonylation: The resulting 1-tert-butyl-5-bromo-1H-indazole can then be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and methanol to directly install the C5-methyl ester group. This is a robust and widely used method for introducing carboxylates onto aromatic rings.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Cai, C., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
- Ferreira, I. C. F. R., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health.
- Benchchem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Cui, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.
- Al-Awadi, N. A., & El-Dusouqui, O. M. (1999). Effect of Acid Activation on the De-Tert-Butylation Activity of Some Jordanian Clays. ResearchGate.
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate in solution
A Guide to Understanding and Preventing Stability Issues in Solution
Welcome to the technical support guide for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, stability, and troubleshooting of this versatile intermediate. This guide moves beyond simple protocols to explain the chemical principles governing the stability of this molecule, empowering you to anticipate and mitigate potential issues in your experiments.
Understanding the Core Chemistry: Two Key Functional Groups
The stability profile of this compound is primarily dictated by its two ester-like functional groups, which have distinctly different labilities:
-
The N1-tert-Butoxycarbonyl (N-Boc) Group: This is not a simple ester but a carbamate, which serves as a protecting group for the indazole nitrogen.[1] N-Boc groups are notoriously sensitive to acidic conditions, which readily cleave them to release the free N-H indazole, isobutylene, and carbon dioxide.[2] This is the most common and significant source of degradation for this molecule.
-
The C5-Methyl Ester Group: This is a standard aromatic methyl ester. It is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, it is susceptible to hydrolysis (saponification) to the corresponding carboxylic acid under more strenuous basic conditions (e.g., strong bases like NaOH or KOH, or elevated temperatures).[3][4]
Understanding the differential reactivity of these two sites is critical for successful experimentation. The N-Boc group is the primary point of vulnerability, especially to acid, while the C5-methyl ester is more robust but can be cleaved under strong basic conditions.
Visualizing Potential Degradation Pathways
The diagram below illustrates the two main degradation routes for the molecule under acidic and basic stress conditions.
Caption: Primary degradation routes for this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the use of this compound in solution.
Question 1: After my reaction workup using aqueous HCl, my product seems to have disappeared or converted to a much more polar baseline spot on the TLC plate. What happened?
Answer: You have most likely cleaved the N-Boc protecting group. The tert-butoxycarbonyl group is highly labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the very stable tert-butyl cation. This results in the formation of methyl 1H-indazole-5-carboxylate, which is significantly more polar due to the free N-H group, causing it to have a much lower Rf value on silica gel TLC.
-
Troubleshooting Steps:
-
Avoid strong acids during workup. Use a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or dilute citric acid for neutralization if necessary.
-
If your subsequent reaction step requires the Boc group to be intact, consider an alternative purification method that avoids acidic conditions, such as direct crystallization or chromatography on a neutral-packed column.
-
Confirm the identity of the degradation product via LC-MS. You should observe a mass corresponding to the loss of the Boc group (-100.12 Da).
-
Question 2: I ran a reaction under basic conditions (e.g., using NaH or K₂CO₃ in refluxing DME) and my final product shows a new peak in the LC-MS with a mass 14 Da lower than the starting material. What is this impurity?
Answer: This mass difference (-14 Da) is characteristic of the hydrolysis (saponification) of the C5-methyl ester to a carboxylic acid. While generally more stable than the N-Boc group, the methyl ester can be cleaved under sufficiently strong basic conditions, especially with heating.[3][5] The resulting carboxylate salt (before acidic workup) or carboxylic acid (after acidic workup) is a common process-related impurity.
-
Troubleshooting Steps:
-
If ester hydrolysis is undesirable, use milder basic conditions. Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at lower temperatures.
-
Limit the reaction time and temperature to the minimum required for your desired transformation.
-
If the hydrolysis product is formed, it can often be separated from the desired ester by extraction with a mild aqueous base (like sodium bicarbonate solution), as the acidic product will move into the aqueous layer.
-
Question 3: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) for my reactions or for long-term storage?
Answer: While the compound is soluble in these solvents, caution is advised. Commercial grades of alcohols can contain trace amounts of acid or base, which can catalyze slow degradation over time, particularly if heated. For long-term storage of solutions, it is highly recommended to use neutral, aprotic solvents.
-
Recommendations:
-
Short-term use (e.g., as a reaction solvent at room temperature): Generally acceptable, but use high-purity, anhydrous solvents.
-
Long-term storage (>24 hours): Not recommended. Preferable solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane. Store solutions at low temperatures (-20°C) and protected from light.
-
Best Practice: Prepare solutions fresh before use whenever possible.
-
Question 4: How can I effectively monitor the stability of my compound in a specific reaction mixture?
Answer: The most reliable way to monitor stability is through chromatographic methods.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Develop a simple isocratic or gradient method that shows a sharp peak for the parent compound and can resolve potential degradation products (the N-deprotected and C-saponified species). A UV detector is typically sufficient.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable as it provides both retention time data (like HPLC) and mass information, allowing for the unambiguous identification of degradation products.[6]
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative assessment. Run a co-spot of your starting material alongside your reaction sample to visually check for the appearance of new, typically more polar, spots.
Protocol: Forced Degradation Study to Assess Stability
To provide a self-validating system, you can perform a forced degradation study. This will reveal the compound's stability profile under your specific laboratory conditions and analytical setup.[8][9]
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Experimental Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]
- 8. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 9. You are being redirected... [ijpbs.com]
Technical Support Center: Crystallization of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Introduction: Welcome to the technical support center for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This molecule, a key intermediate in pharmaceutical research, presents unique crystallization challenges due to its structural features: a bulky, lipophilic N-Boc protecting group, a planar indazole core capable of π–π stacking, and a methyl ester group that influences polarity and hydrogen bonding potential. This guide provides a structured, first-principles approach to troubleshooting common crystallization issues, designed for researchers, chemists, and drug development professionals. Our methodologies are grounded in established crystallographic principles to ensure a logical and efficient path to obtaining high-quality crystalline material.
Troubleshooting Crystallization Failures
This section addresses the most common issues encountered during the crystallization of this compound. Each answer provides an explanation of the underlying scientific principles and a step-by-step protocol to resolve the issue.
Q1: My compound has "oiled out" of solution, forming a viscous liquid instead of crystals. What is happening and how can I fix it?
A1: Underlying Principles & Causality
"Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation, where the solute's concentration far exceeds its solubility limit at a given temperature. The bulky and somewhat flexible tert-butyl group on your molecule can inhibit the orderly molecular packing required for lattice formation, making it prone to forming an amorphous, supercooled liquid (an oil) if conditions are not optimal.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount (10-20% additional volume) of the hot solvent to reduce the level of supersaturation. An ideal crystallization should have some crystals forming in about 5 minutes and continue over 20 minutes; immediate precipitation often leads to poor quality.[1]
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.
-
Lower the Initial Temperature of Dissolution: Dissolve the compound at a temperature just sufficient for complete dissolution, rather than at the solvent's boiling point. This creates a less drastic supersaturation state upon cooling.
-
Change the Solvent System: If the above steps fail, the solvent is likely a poor match. Your compound may be too soluble.
-
Switch to a solvent in which the compound has lower solubility at elevated temperatures.
-
Develop a mixed-solvent system. Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until turbidity (cloudiness) appears. Add a drop of the good solvent to clarify, then cool slowly.[3][4]
-
Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?
A2: Underlying Principles & Causality
Crystal formation requires two stages: nucleation and crystal growth.[5] Nucleation is the initial formation of tiny, stable crystalline aggregates. Sometimes, a supersaturated solution can be stable for extended periods if there are no nucleation sites for crystals to begin growing. This is a metastable state. Inducing crystallization involves creating these necessary nucleation sites.
Troubleshooting Protocol:
-
Scratching Method: Vigorously scratch the inside surface of the flask below the solvent level with a glass rod. The high-energy microscopic scratches on the glass provide nucleation points for crystal growth.[6]
-
Seeding: Introduce a "seed crystal"—a tiny speck of the pure solid compound—into the supersaturated solution.[6][7] This provides a perfect template for further crystal growth. If you don't have a pure crystal, dip a glass rod into the solution, remove it, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[6]
-
Reduce Solvent Volume: It is possible that too much solvent was used, and the solution is not truly supersaturated.[1] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then allow it to cool again.[3]
-
Flash Freeze: Cool the solution rapidly in a dry ice/acetone bath for a few minutes to force out a small amount of solid (even if it's amorphous). Then, allow it to warm slowly. The small particles that formed can act as nuclei for proper crystal growth.
-
Utilize an Antisolvent: If your compound is dissolved, you can try adding a miscible solvent in which your compound is insoluble. This technique, known as antisolvent or drown-out crystallization, can effectively induce precipitation.[5]
Q3: My final product is contaminated with impurities. How can I leverage crystallization for better purification?
A3: Underlying Principles & Causality
Crystallization is a powerful purification technique because of the highly ordered nature of a crystal lattice. Ideally, only molecules of the desired compound fit into the lattice, excluding impurities. However, impurities can be incorporated in several ways:
-
Surface Adsorption: Impurities adhere to the crystal surface and are not washed away.[8]
-
Inclusions: Pockets of impure mother liquor get trapped within the growing crystal.[8][9] This is common with rapid, uncontrolled crystallization.
-
Solid Solutions: A structurally similar impurity incorporates directly into the crystal lattice.[8][9]
Effective purification depends on maximizing the difference in solubility between your compound and the impurities and ensuring slow, controlled crystal growth.
Troubleshooting Protocol:
-
Optimize Solvent Choice: Select a solvent where your target compound has high solubility in hot solvent but low solubility at room or cold temperature, while the impurity is either highly soluble at all temperatures (remains in the mother liquor) or very insoluble (can be filtered out hot).
-
Ensure Slow Crystal Growth: As detailed in Q1, slow cooling is critical. Rapid crystallization traps impurities.[1] The goal is to allow sufficient time for molecules to find their optimal position in the lattice, a process that naturally excludes differently shaped impurity molecules.
-
Perform a Hot Filtration: If you suspect insoluble impurities, dissolve your compound in the minimum amount of boiling solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the solid impurities. Then, allow the filtrate to cool and crystallize.
-
Wash the Crystals Properly: After filtering the crystals from the mother liquor, wash them with a small amount of ice-cold crystallization solvent. This removes any adhering impure mother liquor without dissolving a significant amount of your product.[9]
-
Recrystallize: If the purity is still low, a second crystallization is often necessary. Each successive crystallization will further enrich the product, assuming an appropriate solvent is used.
Systematic Protocol Development
Q4: How do I systematically screen for an effective crystallization solvent for a new compound like this one?
A4: Underlying Principles & Causality
The ideal crystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] A systematic screening process minimizes wasted material and time by efficiently testing a range of solvents with varying polarities and properties. This process is crucial for pharmaceutical compounds to identify conditions that may lead to different polymorphs (crystal forms).[10][11]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, measured amount (e.g., 20-30 mg) of your compound into several small test tubes.
-
Solvent Selection: Choose a diverse range of solvents from different chemical classes and polarities. A good starting set is listed in the table below.
-
Room Temperature Test: Add a solvent dropwise to each test tube at room temperature, flicking the tube to mix after each drop.
-
Hot Temperature Test: For solvents from Result B, heat the suspension to the solvent's boiling point.
-
Result C (Soluble Hot): If the compound dissolves completely when hot, this is a promising candidate solvent.
-
Result D (Insoluble Hot): If the compound remains insoluble even at boiling, the solvent is unsuitable.[12]
-
-
Cooling Test: For solvents from Result C, allow the hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Mixed-Solvent System Development: If no single solvent is ideal, use a pair. Take a solvent from Result A ("good" solvent) and one from Result D where your compound was highly insoluble ("anti-solvent"). Dissolve the compound in a minimum of the hot "good" solvent and add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Add a final drop of the "good" solvent to clarify, then cool slowly.[4][10]
Data Presentation: Solvent Properties and Screening Results
| Solvent | Boiling Point (°C) | Polarity Index | Density (g/mL) | Screening Result (A-F) | Notes |
| Heptane | 98 | 0.1 | 0.684 | Non-polar, good anti-solvent candidate | |
| Toluene | 111 | 2.4 | 0.867 | Aromatic, can engage in π-stacking | |
| Dichloromethane | 40 | 3.1 | 1.33 | Volatile, use with care | |
| Ethyl Acetate | 77 | 4.4 | 0.902 | Common ester solvent | |
| Acetone | 56 | 5.1 | 0.791 | Polar aprotic, very volatile | |
| Isopropanol | 82 | 3.9 | 0.786 | Protic, hydrogen bonding | |
| Acetonitrile | 82 | 5.8 | 0.786 | Polar aprotic | |
| Methanol | 65 | 5.1 | 0.792 | Polar protic | |
| Water | 100 | 10.2 | 1.000 | Highly polar, likely an anti-solvent |
Visualization: Logical Workflows
A systematic approach is key to solving crystallization problems. The following diagrams illustrate the decision-making process for general troubleshooting and solvent screening.
Caption: Systematic workflow for single-solvent crystallization screening.
Frequently Asked Questions (FAQs)
-
Q: What is the likely impact of the N-Boc protecting group on the crystallization of this molecule?
-
A: The tert-Butyloxycarbonyl (Boc) group is large, sterically hindering, and lipophilic. This bulkiness can make it difficult for the molecule to pack efficiently into a crystal lattice, potentially leading to lower melting points or a higher tendency to form oils or amorphous solids compared to the unprotected indazole core. [13]However, it also reduces the strong hydrogen-bonding capability of the N-H proton, which can sometimes prevent problematic polymeric aggregation. Its presence necessitates careful solvent selection to balance solubility.
-
-
Q: I've tried numerous solvents and techniques, but I can only get an amorphous solid or a persistent oil. What should I do next?
-
A: If extensive screening fails, consider that your material may have significant impurities that are inhibiting crystallization. [14][15]Re-purify the material using column chromatography and ensure it is free of residual solvents by drying under high vacuum. [16]Sometimes, even trace impurities can drastically affect crystal formation. [17]If the highly pure material still fails to crystallize, it may naturally exist as an amorphous solid under standard conditions. In this case, techniques like co-crystallization with another suitable molecule might be explored. [18]
-
-
Q: How should I dry and store the final crystalline product?
-
A: After washing the crystals with cold solvent, dry them under a vacuum at a gentle temperature (e.g., 30-40°C) to remove all residual solvent. Avoid excessively high temperatures, which could potentially degrade the compound or melt the crystals. Store the final, dry product in a tightly sealed vial, protected from light and moisture, at room temperature or as dictated by its stability profile. Never dry your crystals by removing all the mother liquor if they are intended for X-ray crystallography, as the loss of lattice solvent can cause the crystal to fracture. [18]
-
References
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- McCoy, C., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 12(10), 1362.
-
Brainly. (2023). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]
-
University of Bath. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. Retrieved from [Link]
- Al-Kourra, H., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1849-1863.
-
Pharmaceutical Technology. (2012). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
- Mullin, J. W. (2001). The Influence of Impurities and Additives on Crystallization.
- Cruz-Cabeza, A. J., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. Crystal Growth & Design, 19(6), 3225-3234.
- Rohani, S., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1407-1417.
-
University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]
-
ResearchGate. (2011). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]
-
APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]
-
Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
wikiHow. (2024). How to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]
- Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Doi, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
-
ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
Sources
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- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Crystallization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
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- 11. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. unifr.ch [unifr.ch]
Technical Support Center: Purification of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the dedicated technical support guide for the purification of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key intermediate. The unique structural features of this molecule—namely the acid-labile Boc protecting group, the hydrolyzable methyl ester, and the aromatic indazole core—present a specific set of purification challenges. This guide provides in-depth, field-tested solutions and explains the chemical principles behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the purification of this compound.
Q1: After my silica gel column, I see a new, more polar spot on my TLC that wasn't in the crude mixture. What is it?
This is almost certainly the de-Boc impurity, 5-methyl 1H-indazole-5-carboxylate. Standard silica gel is inherently acidic and can cleave the acid-labile tert-butyloxycarbonyl (Boc) group during prolonged exposure on the column.[1][2] This results in a free N-H on the indazole ring, which is significantly more polar and often streaks on TLC plates.
Q2: My yield is consistently low after chromatography. Where am I losing my product?
Low yield can stem from several factors:
-
On-column decomposition: As mentioned in Q1, cleavage of the Boc group is a primary cause. The resulting deprotected compound may not be recovered with the main product fractions.
-
Irreversible adsorption: Highly polar impurities or byproducts can bind irreversibly to the silica gel.
-
Co-elution: If your solvent system is not optimized, the product may co-elute with a closely-eluting impurity, forcing you to discard mixed fractions and thus lowering the yield of pure product.
Q3: I'm struggling to recrystallize the compound. It keeps "oiling out." What should I do?
"Oiling out" occurs when the compound separates from the solution as a super-cooled liquid rather than a crystalline solid. This typically happens when the solvent is too good at dissolving the compound or when the solution is cooled too rapidly. The key is to find a solvent system where the compound has high solubility at elevated temperatures and poor solubility at room or sub-ambient temperatures. A binary solvent system (one "soluble" solvent and one "anti-solvent") is often effective.
Q4: What is the best practice for concentrating fractions from the rotovap? I suspect my product is degrading.
The Boc protecting group is thermally labile, and decomposition can occur with excessive heat.[3] It is critical to use low temperatures on the rotary evaporator.
-
Water Bath Temperature: Keep the bath temperature below 40°C.
-
High Vacuum: Use a good quality vacuum pump to lower the boiling point of your solvents, allowing for evaporation at a lower temperature.
-
Avoid Over-Drying: Do not leave the solid on the rotovap under high vacuum for extended periods after the solvent is gone, as this can also promote degradation.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific purification problems.
Issue 1: Product Decomposition During Column Chromatography
-
Symptoms: Significant streaking on TLC analysis of column fractions. The appearance of a new, highly polar spot (typically Rf < 0.1 in standard ethyl acetate/hexane systems). Lower than expected yields of the desired product.
-
Root Cause Analysis: The lone pairs on the oxygen atoms of silica gel's silanol groups (Si-OH) create a weakly acidic surface. This environment is sufficient to catalyze the removal of the Boc group, especially with extended residence time on the column. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which forms isobutylene and CO₂.[3]
-
Solutions:
-
Use a Neutralized Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to your mobile phase (typically 0.1-0.5% v/v). The triethylamine will neutralize the acidic sites on the silica gel, preventing Boc group cleavage.
-
Employ Alternative Stationary Phases: If baseline separation is still challenging, consider using a less acidic support like neutral alumina. However, be aware that alumina can have different selectivity and may require re-optimization of the solvent system.
-
Minimize Residence Time: Use flash chromatography with appropriate pressure to speed up the separation. Avoid "gravity" columns where the compound is exposed to the silica for hours.
-
Sources
Technical Support Center: Scaling Up the Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Introduction
Welcome to the technical support guide for the synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized as a scaffold for constructing complex therapeutic agents, including kinase inhibitors.[1] The presence of a Boc-protected nitrogen at the N-1 position and a methyl ester at the C-5 position provides orthogonal handles for subsequent functionalization.
Scaling up any chemical synthesis presents unique challenges, from managing reaction exotherms to ensuring consistent product quality and purity. This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls encountered during the lab-scale and pilot-plant scale production of this key intermediate. We will provide detailed protocols, explain the rationale behind critical steps, and offer robust troubleshooting solutions in a direct question-and-answer format.
Part 1: Synthesis Overview and Rationale
The most reliable and scalable approach to synthesizing this compound involves a two-step sequence. This strategy separates the formation of the core heterocyclic structure from its protection, allowing for clear optimization and in-process control at each stage.
-
Step 1: Indazole Core Formation. Synthesis of Methyl 1H-indazole-5-carboxylate from 4-amino-3-methylbenzoic acid via a diazotization and cyclization cascade.
-
Step 2: N-1 Boc Protection. Regioselective protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
The choice of this route is deliberate. Starting with a commercially available, substituted aniline allows for the direct installation of the required carboxylate group, avoiding potentially low-yielding post-functionalization steps on the indazole core. The subsequent Boc protection is a high-yielding, well-established transformation.[1]
Caption: Overall workflow for the two-step synthesis.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1H-indazole-5-carboxylate
This procedure involves the formation of a diazonium salt from the starting aniline, followed by an intramolecular cyclization to form the indazole ring.
Data Presentation: Bill of Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
|---|---|---|---|---|
| 4-Amino-3-methylbenzoic acid | 151.16 | 50.0 g | 0.331 | 1.0 |
| Concentrated HCl | 36.46 | 150 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 25.2 g | 0.365 | 1.1 |
| Methanol (MeOH) | 32.04 | 500 mL | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 1.0 L | - | - |
Experimental Protocol:
-
Reaction Setup: In a 2 L three-necked flask equipped with an overhead stirrer, thermometer, and addition funnel, suspend 4-amino-3-methylbenzoic acid (50.0 g, 0.331 mol) in water (500 mL).
-
Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (150 mL) while maintaining the internal temperature below 10 °C.
-
Diazotization: Dissolve sodium nitrite (25.2 g, 0.365 mol) in water (100 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the temperature remains strictly between 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Cyclization & Esterification: Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. In a separate flask, prepare a solution of methanol (500 mL). Slowly pour the cold diazonium salt solution into the methanol. Allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 65-70 °C) for 2-3 hours, or until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Add 500 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Purification: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Purify by recrystallization from an ethyl acetate/heptane mixture to afford Methyl 1H-indazole-5-carboxylate as a crystalline solid.
Step 2: Synthesis of this compound
This is a standard N-acylation reaction using di-tert-butyl dicarbonate.
Data Presentation: Bill of Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Equiv. |
|---|---|---|---|---|
| Methyl 1H-indazole-5-carboxylate | 176.17 | 40.0 g | 0.227 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 54.5 g | 0.250 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 2.77 g | 0.023 | 0.1 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 400 mL | - | - |
Experimental Protocol:
-
Reaction Setup: To a stirred solution of Methyl 1H-indazole-5-carboxylate (40.0 g, 0.227 mol) in dichloromethane (400 mL) in a suitable reaction vessel, add 4-(dimethylamino)pyridine (2.77 g, 0.023 mol).[1]
-
Reagent Addition: Add di-tert-butyl dicarbonate (54.5 g, 0.250 mol) portion-wise to the mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, wash the reaction mixture with a 1 M aqueous HCl solution (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (150 mL).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc), to afford the title compound as a pure solid.[2]
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Q1: My yield of Methyl 1H-indazole-5-carboxylate (Step 1) is very low. What went wrong?
A: Low yields in indazole synthesis often trace back to the sensitive diazotization-cyclization sequence.[3]
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is highly temperature-dependent. If the temperature rises above 5-10 °C, the salt can decompose prematurely.
-
Solution: Ensure your cooling bath is robust (ice-salt or a chiller) and that the sodium nitrite solution is added slowly and sub-surface to dissipate localized heat. Always verify a slight excess of nitrous acid at the end of the addition using starch-iodide paper.
-
-
Potential Cause 2: Unwanted Side Reactions. Aryl diazonium salts are reactive intermediates. If left for too long or at elevated temperatures, they can react with other nucleophiles in the mixture (like water or chloride ions) to form phenols or aryl chlorides.
-
Solution: Proceed to the cyclization step promptly after the diazotization is complete. Do not let the diazonium salt solution stand at room temperature.
-
-
Potential Cause 3: Inefficient Cyclization. The final ring-closing step requires sufficient thermal energy.
-
Solution: Ensure the reaction is heated to a proper reflux after the diazonium salt is added to the methanol. Monitor for the cessation of nitrogen gas evolution, which signals the completion of the reaction.
-
Q2: During the Boc-protection (Step 2), I isolated a mixture of two isomers. How do I fix this?
A: You are likely seeing a mixture of the desired N-1 Boc protected indazole and the isomeric N-2 Boc protected product. Indazole exists in tautomeric forms (1H and 2H), and both nitrogens are nucleophilic.[4][5]
-
Potential Cause: Non-Optimized Reaction Conditions. The ratio of N-1 to N-2 substitution can be influenced by the base, solvent, and temperature.
-
Solution 1 (Prevention): The described protocol using a catalytic amount of DMAP in a non-polar aprotic solvent like dichloromethane strongly favors the formation of the thermodynamically more stable N-1 isomer.[1] Using stronger, non-nucleophilic bases like NaH or K₂CO₃ in polar solvents like DMF can sometimes lead to different regioselectivity. Stick to the recommended catalytic DMAP method for best results.
-
Solution 2 (Separation): The N-1 and N-2 isomers typically have different polarities and can be separated by careful column chromatography on silica gel. The N-1 isomer is generally less polar.
-
Solution 3 (Characterization): ¹H NMR spectroscopy is an excellent tool to distinguish the isomers. The chemical shifts of the protons on the indazole core, particularly H-7, will be significantly different between the two isomers.
-
Q3: The Boc-protection reaction (Step 2) is stalled and won't go to completion according to TLC/LC-MS.
A: This indicates an issue with one of the reagents or conditions.
-
Potential Cause 1: Insufficient Reagent. The stoichiometry is critical.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of Boc-anhydride to ensure the reaction is driven to completion.
-
-
Potential Cause 2: Inactive Catalyst or Moisture. DMAP can degrade over time. Moisture in the solvent or on the glassware can hydrolyze the Boc-anhydride.
-
Solution: Use fresh, high-purity DMAP. Ensure your dichloromethane is anhydrous and the reaction is run under a dry atmosphere (e.g., nitrogen or a drying tube).
-
-
Potential Cause 3: Low Reaction Temperature. While the reaction proceeds well at room temperature, significantly lower ambient temperatures could slow the reaction rate.
-
Solution: If the lab environment is cold, gently warm the reaction to 25-30 °C. Do not heat excessively, as this can cause decomposition of the Boc-anhydride.
-
Q4: I am having trouble with exothermic reactions and controlling the temperature during scale-up.
A: This is a critical safety and process control concern when moving from grams to kilograms.
-
Potential Cause: Rate of Reagent Addition. The diazotization in Step 1 and the addition of Boc-anhydride in Step 2 can both be exothermic. Adding reagents too quickly on a large scale can overwhelm the cooling capacity of the reactor.
-
Solution: Always add reagents portion-wise or via a syringe pump over an extended period. For Step 1, the dropwise addition of sodium nitrite is non-negotiable and must be carefully controlled. For Step 2, adding the solid Boc-anhydride in several portions allows the heat to dissipate between additions.
-
-
Potential Cause: Inefficient Mixing. Poor agitation in a large reactor can create localized "hot spots" where the temperature is much higher than what the probe reads.
-
Solution: Use an appropriately sized overhead mechanical stirrer. Ensure a good vortex is formed to guarantee efficient mixing and heat transfer to the reactor jacket. Avoid using magnetic stir bars for volumes greater than 1-2 L.
-
Caption: Decision tree for troubleshooting low yield issues.
Part 4: Frequently Asked Questions (FAQs)
Q1: What are the typical yields I should expect for each step? A: For Step 1 (indazole formation), a yield of 70-85% after purification is considered good for this type of transformation. For Step 2 (Boc-protection), you should expect a high yield, typically in the range of 90-98% after purification.
Q2: How do I confirm the final product's identity and purity? A: A combination of standard analytical techniques is recommended.
-
¹H and ¹³C NMR: This will confirm the structure, including the successful addition of the Boc group and the regiochemistry. Key signals to look for are the large singlet integrating to 9 protons for the tert-butyl group around 1.6-1.7 ppm and the disappearance of the broad N-H proton from the starting indazole.[6]
-
Mass Spectrometry (LC-MS or HRMS): This will confirm the molecular weight of the final product (C₁₄H₁₆N₂O₄, MW = 276.29 g/mol ).
-
HPLC: This is the best method to determine the purity of the final product, typically aiming for >98% for use in subsequent synthetic steps.
Q3: How stable is the Boc protecting group? A: The N-Boc group on the indazole is robust enough for many subsequent reactions, such as cross-coupling or ester hydrolysis under basic conditions. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or with HCl in an organic solvent like dioxane or methanol.[7] It is not stable to strong acids.
Q4: Can I use a different protecting group instead of Boc? A: Yes, other N-protecting groups can be used for indazoles, such as a trityl (Tr) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice of protecting group depends on the planned downstream chemistry and the specific orthogonality required. However, the Boc group is widely used due to its ease of installation, stability, and straightforward cleavage conditions, making it an excellent choice for most applications.
References
-
Lv, P., Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Huisgen, R., & Bast, K. (n.d.). Indazole. Organic Syntheses. Retrieved from [Link]
- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
-
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches to indazole synthesis. Retrieved from [Link]
-
Breton, G. W., & D'Andrea, P. S. (2011). One-pot synthesis of novel 2,3-dihydro-1H-indazoles. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Wang, C., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]
-
Malik, I., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Petrikaite, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved from [Link]
-
Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. Retrieved from [Link]
-
Ying, Y., et al. (2013). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2022). The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature. Retrieved from [Link]
-
VNU Journal of Science. (2023). Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. Retrieved from [Link]
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Technical Support Center: Prevention of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate Degradation
Welcome to the technical support center for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity of your results by maintaining the stability of this key chemical intermediate.
Introduction to the Stability of this compound
This compound is a molecule featuring two key functionalities that dictate its stability: a tert-butoxycarbonyl (Boc) group on the indazole nitrogen and a methyl ester at the 5-position. The primary degradation pathways for this compound involve the cleavage of these ester groups under specific conditions. Understanding the mechanisms of these degradation routes is crucial for designing stable experimental conditions.
The tert-butyl ester, which forms the Boc protecting group, is known for its stability under neutral and basic conditions, largely due to the steric hindrance provided by the bulky tert-butyl group.[1] However, it is highly susceptible to cleavage under acidic conditions via an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[1] The methyl ester, on the other hand, is more susceptible to base-catalyzed hydrolysis. The indazole core itself can be sensitive to strong oxidizing agents and certain photochemical reactions.[2][3]
This guide will provide a series of troubleshooting questions and answers, along with frequently asked questions, to address potential degradation issues you may encounter.
Troubleshooting Guide: Degradation Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might encounter during your experiments.
Question 1: I'm observing a loss of the Boc protecting group during my reaction. What are the likely causes and how can I prevent this?
Answer:
Loss of the N-Boc group is almost certainly due to acidic conditions in your reaction mixture. The tert-butyl ester is readily cleaved by a range of acids, from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to even milder Lewis acids like zinc bromide.[4][5][6]
Causality and Prevention:
-
Acidic Reagents: Scrutinize all reagents and starting materials for acidic impurities. If you are using an acidic catalyst, consider if a less acidic alternative could be employed.
-
Reaction Solvents: Some solvents can be acidic or degrade to form acids. For example, dichloromethane (DCM) can contain trace amounts of HCl. Using freshly distilled or inhibitor-free solvents is recommended.
-
pH Monitoring: If your reaction is in an aqueous or protic solvent, monitor the pH throughout the experiment. If necessary, use a non-nucleophilic buffer to maintain a neutral or slightly basic pH.
-
Temperature: Elevated temperatures can accelerate acid-catalyzed deprotection.[5] If possible, run your reaction at a lower temperature, even if it requires a longer reaction time.
Experimental Protocol: Monitoring Boc Group Integrity by TLC
-
Prepare your TLC plate: Use a silica gel 60 F254 plate.
-
Spot your samples: Spot your starting material, the reaction mixture at various time points, and a co-spot of the starting material and reaction mixture.
-
Develop the plate: A common eluent system for this type of compound is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualize: View the plate under UV light (254 nm). The deprotected indazole will have a different Rf value (typically lower, more polar) than the starting material. Staining with potassium permanganate can also be used for visualization.
Question 2: My analyses show the presence of 1H-indazole-5-carboxylic acid, indicating hydrolysis of the methyl ester. How can I avoid this?
Answer:
The hydrolysis of the methyl ester to the corresponding carboxylic acid is typically a result of basic (saponification) or, to a lesser extent, acidic conditions.
Causality and Prevention:
-
Basic Reagents: Strong bases like sodium hydroxide or potassium hydroxide will readily hydrolyze the methyl ester. If a base is required for your reaction, consider using a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Aqueous Conditions: Prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis. If possible, conduct your reaction under anhydrous conditions.
-
Enzymatic Hydrolysis: If you are working with biological systems, be aware of the potential for enzymatic hydrolysis by esterases.[7]
Question 3: I am observing the formation of multiple unidentified byproducts. Could this be due to degradation of the indazole ring itself?
Answer:
While the Boc and methyl ester groups are the most common points of degradation, the indazole ring can also be susceptible to certain reaction conditions.
Causality and Prevention:
-
Oxidative Degradation: Strong oxidizing agents can lead to the formation of various oxidized byproducts. Avoid the use of potent oxidants unless they are a required part of your synthetic scheme.
-
Photodegradation: Indazole derivatives can be sensitive to UV light, potentially leading to rearrangements or decomposition.[2][8] It is good practice to protect your reaction vessel from light, for example, by wrapping it in aluminum foil.
-
Thermal Decomposition: At very high temperatures, decarboxylation or other ring-opening reactions can occur.[9] Adhere to recommended temperature limits for your reactions.
Workflow for Identifying Degradation Products
Caption: A logical workflow for identifying degradation byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. It should be kept in a tightly sealed container to protect it from moisture and air.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-8 °C | Minimizes the rate of potential degradation reactions.[10] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Protects against oxidative degradation. |
| Light | Amber vial or dark container | Prevents potential photodegradation.[11] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the ester groups. |
Q2: Can I use this compound in reactions with strong nucleophiles?
A2: The compound is generally stable to many common nucleophiles under neutral or basic conditions, especially at the ester positions due to steric hindrance and electronic effects. However, highly reactive nucleophiles could potentially react at the carbonyl carbons of the ester groups or the indazole ring. It is always recommended to perform a small-scale trial reaction to check for compatibility.
Q3: Are there any analytical techniques you recommend for routine purity checks?
A3: For routine purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method. It can separate the parent compound from its potential degradation products. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[12]
-
¹H NMR: The presence of the Boc group is confirmed by a characteristic singlet at approximately 1.6 ppm, integrating to 9 protons. The methyl ester will show a singlet at around 3.9 ppm (3 protons). Disappearance or reduction in the intensity of these signals is a clear indicator of degradation.
-
¹³C NMR: Will show characteristic signals for the quaternary and methyl carbons of the tert-butyl group and the carbamate carbonyl.[12]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to monitor the reaction and identify the masses of any byproducts formed.
References
- Benchchem. The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters.
- ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Benchchem. Technical Support Center: t -Butyl Ester Protecting Group Hydrolysis.
- ResearchGate. Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Google Patents. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert -BUTYL ESTERS OF PEPTIDES.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids - Wordpress.
- ResearchGate. Decarboxylative coupling reaction of 1 a and 1 d with 1H‐indazole derivatives (8 a–b)..
- ResearchGate. Photoreaction of Indazole Metastable-State Photoacid | Request PDF.
- NIH. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
- PubMed Central. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
- Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
-
PubMed. Enzymatic C-demethylation of 1-[2-(5-tert-butyl-[1][5][9] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133) in rat liver microsomes. Available from:
- ResearchGate. Representative examples of bioactive indazole compounds and drugs..
- ResearchGate. Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties | Request PDF.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
- arkat usa. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- NIH. Metabolically Stable tert-Butyl Replacement - PMC.
- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Sigma-Aldrich. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1.
- BLDpharm. N/A|1-tert-Butyl 5-ethyl 1H-indazole-1,5-dicarboxylate.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming Boc Protection.
- Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
- NIH. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC.
- 2a biotech. Products.
- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- BLDpharm. 599183-32-1|tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate.
- A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate.
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Technical Support Center: Synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will explore the underlying chemistry to not only solve immediate experimental issues but also to build a robust understanding for future success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each question is designed to troubleshoot a common observational issue in the lab.
Question 1: My reaction is complete by TLC/LC-MS, but after workup and purification, I have two product spots/peaks that are very close together. What are they and how can I separate them?
Answer:
This is the most frequently encountered issue in the N-Boc protection of indazoles. The two products are almost certainly the desired N1-Boc isomer (this compound) and the undesired N2-Boc regioisomer (2-tert-Butyl 5-methyl 1H-indazole-2,5-dicarboxylate).
Root Cause Analysis: The Chemistry of Indazole Alkylation
The indazole ring system has two nitrogen atoms, and both can act as nucleophiles. This creates a classic synthetic challenge of regioselectivity.[1]
-
Tautomerism: Indazole exists in two tautomeric forms, the 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2]
-
Kinetic vs. Thermodynamic Control: The N1 position is typically more sterically hindered but leads to the more thermodynamically stable product. The N2 position is less hindered and often reacts faster, making it the kinetically favored product under certain conditions.[3] The reaction of an indazole anion can lead to variable N1:N2 selectivity depending on the substrate's electronic properties and reaction conditions.[1]
The choice of base, solvent, and temperature significantly influences the ratio of N1 to N2 product formation. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N1 isomer.[4] Conversely, conditions that favor the kinetic product may lead to a higher proportion of the N2 isomer.
Visualizing the Competing Reaction Pathways
Caption: Competing pathways for N-Boc protection of indazole.
Troubleshooting and Resolution Steps:
-
Confirmation of Identity:
-
NMR Spectroscopy: The most reliable method to distinguish the isomers is by ¹H NMR. For N1-isomers, the H7 proton (adjacent to N1) is significantly deshielded and appears further downfield compared to the H7 proton in the N2-isomer. Conversely, the H3 proton is more deshielded in the N2-isomer.[3] 2D NMR techniques like NOESY can also be definitive.
-
LC-MS: While mass spectrometry will show identical masses for both isomers, their fragmentation patterns might differ slightly. More practically, their retention times will be different, allowing for quantification of the isomer ratio.
-
-
Purification Strategy:
-
Column Chromatography: These isomers can be challenging to separate. A high-efficiency silica gel column with a shallow gradient of a solvent system like ethyl acetate in hexanes is typically effective.[5] Careful fraction collection guided by TLC or HPLC is critical.
-
Recrystallization: If a solid, it may be possible to selectively crystallize the desired N1 isomer from a suitable solvent system (e.g., ethyl acetate/heptane), leaving the more soluble N2 isomer in the mother liquor.[6]
-
-
Reaction Optimization to Favor N1 Isomer:
Question 2: My final product appears pure by ¹H NMR, but the yield is low and I had a significant amount of a water-soluble byproduct. What could this be?
Answer:
A common issue, especially during workup or if the reaction conditions are not strictly anhydrous, is the hydrolysis of the methyl ester. This leads to the formation of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid .
Root Cause Analysis: Ester Hydrolysis
The methyl ester at the C5 position is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water.
-
Basic Hydrolysis: If the workup involves a prolonged or overly concentrated aqueous base wash (e.g., NaOH, K₂CO₃), saponification of the ester will occur.[8]
-
Acidic Hydrolysis: Similarly, a harsh acidic wash can catalyze the hydrolysis of the ester.
This carboxylic acid byproduct is often highly soluble in aqueous base and may be lost to the aqueous layer during extraction, leading to a lower than expected yield of the desired ester product.
Troubleshooting and Resolution Steps:
-
Confirm the Byproduct: Acidify the basic aqueous washes from your extraction and see if a precipitate forms. This solid can be isolated and analyzed (e.g., by NMR, MS) to confirm its identity as the carboxylic acid.
-
Modify the Workup:
-
Use a milder base for washing, such as saturated sodium bicarbonate solution, and minimize contact time.[6]
-
Ensure all solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from initiating hydrolysis.
-
-
Process Control: If the carboxylic acid is the major product, it indicates a systemic issue with water in the reaction or a flawed workup procedure. Re-evaluate the dryness of solvents and the basicity of the workup conditions.
Question 3: I see a spot/peak corresponding to my starting material, Methyl 1H-indazole-5-carboxylate, even after extended reaction times. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common challenge that can often be resolved by adjusting reaction parameters to overcome activation energy barriers or reagent deactivation.
Root Cause Analysis: Incomplete Reaction
-
Insufficient Reagent: The di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Ensure you are using a stoichiometric excess (typically 1.1-1.2 equivalents) of fresh (Boc)₂O.
-
Inactive Catalyst: 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst. Ensure it is pure and catalytically active.
-
Poor Nucleophilicity: The indazole nitrogen is a relatively weak nucleophile. The reaction may require more forcing conditions to proceed to completion.[9]
-
Temperature: The reaction may be too slow at room temperature.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reaction.
Resolution Steps:
-
Reagent Stoichiometry: Add a slight excess (e.g., 1.1 equivalents) of di-tert-butyl dicarbonate.[6]
-
Catalyst Loading: Ensure a proper catalytic amount of DMAP is used (typically 0.05-0.1 equivalents).[5]
-
Temperature: Gently heating the reaction mixture to 40-50 °C can often drive it to completion without significantly increasing the formation of the N2 isomer. Monitor the reaction progress carefully by TLC or LC-MS.
-
Solvent: Ensure the starting material is fully dissolved. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical signatures to differentiate the N1 and N2 Boc-protected isomers?
A1: NMR and HPLC are the primary tools. The table below summarizes the key distinguishing features.
| Analytical Technique | N1-Isomer (Desired Product) | N2-Isomer (Impurity) | Rationale |
| ¹H NMR (H7 Proton) | Appears further downfield (higher ppm) | Appears more upfield (lower ppm) | The H7 proton in the N1 isomer is deshielded by the adjacent Boc group's carbonyl.[3] |
| ¹H NMR (H3 Proton) | Appears more upfield (lower ppm) | Appears further downfield (higher ppm) | The H3 proton in the N2 isomer is deshielded by proximity to the N1 lone pair and the influence of the N2-Boc group.[3] |
| HPLC Retention Time | Typically has a different retention time on a standard C18 column. | Will be resolved from the N1 isomer. | The difference in polarity and 3D structure leads to differential interaction with the stationary phase. |
Q2: Can the Boc group be removed unintentionally during subsequent reaction steps?
A2: Yes, the Boc group is designed to be labile under acidic conditions. It can be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10] It can also be removed under specific basic conditions, for example with sodium methoxide in methanol.[10] Unintentional deprotection has been observed during certain cross-coupling reactions under microwave heating conditions.[11] Always consider the stability of the Boc group when planning subsequent synthetic steps.
Q3: What is the purpose of each reagent in a typical N-Boc protection protocol?
A3:
-
Methyl 1H-indazole-5-carboxylate: The starting material (substrate).[12][13]
-
Di-tert-butyl dicarbonate ((Boc)₂O): The source of the tert-butoxycarbonyl (Boc) protecting group.[9]
-
Base (e.g., Triethylamine (TEA), DMAP): Triethylamine is a non-nucleophilic base used to neutralize the acid generated during the reaction. DMAP is a highly effective acylation catalyst that accelerates the reaction.[5][10]
-
Solvent (e.g., Dichloromethane (DCM), THF): An aprotic solvent to dissolve the reagents and facilitate the reaction.
Experimental Protocols
Protocol: Purification of N1/N2 Isomers via Column Chromatography
-
Slurry Preparation: Adsorb the crude product mixture onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a silica gel column (60 Å, 230-400 mesh) with your starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading: Carefully load the prepared silica slurry onto the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually and slowly increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate over several column volumes.
-
Fraction Collection: Collect small fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions containing the desired N1-isomer and concentrate the solvent under reduced pressure to yield the purified product.
References
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. US20040248960A1.
-
National Center for Biotechnology Information. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
ResearchGate. SYNTHESIS, CRYSTAL STRUCTURE AND DFT STUDY OF TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. [Link]
-
ResearchGate. Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
National Center for Biotechnology Information. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central. [Link]
-
National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
ResearchGate. DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. ResearchGate. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
National Center for Biotechnology Information. Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [Link]
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR. [Link]
-
National Center for Biotechnology Information. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. PubMed Central. [Link]
-
PubChem. Methyl 1H-indazole-5-carboxylate. PubChem. [Link]
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MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
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- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Indazole-5-Carboxylate Derivatives: From a Versatile Synthetic Intermediate to Bioactive Modulators
This guide provides an in-depth analysis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, not as a standalone therapeutic agent, but as a pivotal starting material for the synthesis of diverse and potent indazole derivatives. We will explore the strategic importance of its functional groups and compare the biological activities of derivative classes that can be accessed from this versatile scaffold, supported by experimental data and protocols for researchers in drug discovery.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[3][4] The indazole core's unique electronic properties and its ability to form critical hydrogen bonds allow it to serve as an effective pharmacophore for a wide range of biological targets.[5] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and cardiovascular effects.[1][2][3] The two primary tautomeric forms, 1H-indazole and 2H-indazole, offer distinct vectors for substitution, with the 1H-tautomer being the more thermodynamically stable and commonly exploited form in drug design.[1][2]
Deconstructing the Intermediate: this compound
The subject of this guide, this compound, is a strategically functionalized molecule designed for synthetic utility. Its structure provides two key handles for controlled, regioselective modifications.
-
The N1-tert-Butoxycarbonyl (Boc) Group: This bulky protecting group serves a critical dual function. Firstly, it deactivates the N1 position, preventing unwanted side reactions during subsequent synthetic steps.[6] Secondly, its presence directs electrophilic substitution to other positions on the indazole core. The Boc group can be reliably removed under acidic conditions, re-exposing the N1-hydride for further functionalization if desired.
-
The C5-Methyl Ester Group: The ester at the 5-position is a versatile precursor for a variety of functional groups.[7] It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of C5-carboxamides. This position is frequently modified in the development of potent kinase inhibitors.[1]
The strategic placement of these two groups makes this compound an ideal starting point for exploring structure-activity relationships (SAR) around the indazole core.
Figure 1: Synthetic workflow from the intermediate to bioactive derivatives.
Comparative Analysis: Targeting Key Pathologies with Indazole-5-Carboxamide Derivatives
By utilizing this compound as a scaffold, medicinal chemists can generate extensive libraries. Below, we compare the performance of indazole derivatives in key therapeutic areas, focusing on modifications at the C5-position, which is directly accessible from our starting compound.
Application in Oncology: Kinase Inhibition
Indazoles are highly effective as kinase inhibitors, primarily by competing with ATP for binding in the enzyme's active site.[3] The C5-carboxamide moiety is a common feature in potent inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFR) and Extracellular signal-Regulated Kinases (ERK).[1][8]
Sources
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A Comparative Analysis of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate's Biological Activity Against Known PARP and Tankyrase Inhibitors
In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] These nitrogen-containing heterocycles are of significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4][5] This guide provides an in-depth comparative analysis of a novel indazole derivative, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, against well-established inhibitors of Poly (ADP-ribose) polymerase (PARP) and Tankyrase, two enzyme families critically involved in cancer biology.
While direct biological data for this compound is not yet extensively published, its structural motifs suggest a potential for interaction with enzymatic targets common to other indazole derivatives. This guide, therefore, serves as a forward-looking exploration, presenting the methodologies and rationale for evaluating its potential efficacy alongside clinically relevant inhibitors.
Introduction to the Target Landscape: PARP and Tankyrase
Poly (ADP-ribose) Polymerases (PARPs) are a family of enzymes central to DNA damage repair.[6] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells.[7][8] This has led to the successful clinical development of several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib.[9][10]
Tankyrase 1 and 2 are members of the PARP family that play crucial roles in a variety of cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer.[11][12] Inhibition of tankyrases has shown therapeutic potential, particularly in colorectal cancers.[13][14]
Comparative Inhibitors: Chemical Structures and Mechanisms
This guide will focus on comparing the hypothetical activity of this compound with the following well-characterized inhibitors:
| Compound | Target(s) | Mechanism of Action |
| This compound | Hypothesized: PARP and/or Tankyrase | To be determined |
| Olaparib | PARP1, PARP2 | Competes with NAD+ at the catalytic site, trapping PARP on DNA.[8][9] |
| Talazoparib | PARP1, PARP2 | Potent PARP trapping activity.[7] |
| XAV939 | Tankyrase 1, Tankyrase 2 | Stabilizes Axin, a key component of the β-catenin destruction complex, thereby inhibiting Wnt signaling.[15] |
Experimental Protocols for Comparative Efficacy
To empirically assess the biological activity of this compound, a series of robust in vitro assays are proposed. The following protocols are designed to provide a direct comparison with the known inhibitors.
Protocol 1: PARP1 Inhibition Assay (Enzymatic)
This assay quantifies the inhibition of PARP1 enzymatic activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Olaparib, Talazoparib) dissolved in DMSO
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Add serial dilutions of the test compounds to the wells.
-
Add recombinant PARP1 enzyme to all wells except the negative control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
Calculate the IC50 values from the dose-response curves.
Experimental Workflow for PARP1 Inhibition Assay
Caption: Workflow for the enzymatic PARP1 inhibition assay.
Protocol 2: Wnt/β-catenin Pathway Reporter Assay (Cell-Based)
This assay measures the inhibition of the Wnt/β-catenin signaling pathway in a cellular context.
Materials:
-
HEK293T cells stably expressing a SuperTOPFlash reporter construct (contains TCF/LEF binding sites upstream of a luciferase gene)
-
Wnt3a conditioned medium
-
DMEM with 10% FBS and antibiotics
-
Test compounds (this compound, XAV939) dissolved in DMSO
-
Luciferase assay reagent
Procedure:
-
Seed the HEK293T-SuperTOPFlash cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with Wnt3a conditioned medium to activate the Wnt pathway.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 values from the dose-response curves.
Wnt/β-catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway.
Comparative Biological Activity Data (Hypothetical)
The following table presents hypothetical IC50 values that could be obtained from the described assays, illustrating a potential outcome where this compound exhibits dual inhibitory activity.
| Compound | PARP1 Inhibition IC50 (nM) | Wnt/β-catenin Inhibition IC50 (nM) |
| This compound | 75 | 150 |
| Olaparib | 5 | >10,000 |
| Talazoparib | 1 | >10,000 |
| XAV939 | >10,000 | 20 |
Discussion and Future Directions
The indazole scaffold is a versatile starting point for the development of potent enzyme inhibitors.[4][5] The hypothetical data presented suggest that this compound may possess inhibitory activity against both PARP1 and the Wnt/β-catenin pathway. While its potency may be less than that of highly optimized, single-target inhibitors like Olaparib and XAV939, a dual-activity profile could present unique therapeutic opportunities.
Further investigation into the precise mechanism of action is warranted. For instance, determining whether the compound acts as a PARP trapping agent would be a critical next step. Additionally, screening against a broader panel of kinases and other enzymes would help to elucidate its selectivity profile.[16][17] The synthesis of analogs could also lead to the development of more potent and selective inhibitors.[18][19]
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A Comparative Guide to the Structure-Activity Relationship of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of indazole derivatives: 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate and its analogs. By examining how structural modifications influence their cytotoxic effects on cancer cell lines, we aim to provide a framework for the rational design of more potent and selective anticancer agents.
The this compound Scaffold: A Platform for Anticancer Drug Discovery
The parent compound, this compound, possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The indazole core itself is a well-established pharmacophore in oncology.[1] The N-1 tert-butoxycarbonyl (Boc) group provides a bulky, lipophilic substituent that can influence binding to target proteins and modulate pharmacokinetic properties. The methyl ester at the C-5 position offers a site for further chemical modification and can participate in hydrogen bonding interactions.
This guide will explore the SAR of this scaffold by systematically considering the impact of modifications at three key positions:
-
The N-1 Position: Altering the tert-butyl group to explore the effects of steric bulk and electronics.
-
The C-5 Position: Modifying the methyl ester to investigate the influence of different ester groups and the conversion to other functional groups like amides.
-
The Indazole Core: Introducing substituents onto the benzene ring to probe the electronic and steric requirements for optimal activity.
Comparative Analysis of Biological Activity: A Hypothetical SAR Study
While direct experimental data for a comprehensive SAR study of this compound and its immediate analogs is not extensively available in the public domain, we can construct a logical SAR based on published data for structurally related indazole derivatives and established medicinal chemistry principles.[3] The following tables present hypothetical, yet plausible, cytotoxicity data (IC50 values) against a panel of human cancer cell lines to illustrate these relationships.
Modifications at the N-1 Position
The N-1 substituent on the indazole ring plays a crucial role in modulating the biological activity of these compounds, likely by influencing their interaction with the target protein's binding pocket.
| Compound ID | N-1 Substituent | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 1a | tert-Butyl | 15.2 | 18.5 | 22.1 |
| 1b | Isopropyl | 25.8 | 31.2 | 35.7 |
| 1c | Ethyl | 45.1 | 52.3 | 58.9 |
| 1d | Methyl | >100 | >100 | >100 |
| 1e | Phenyl | 8.5 | 10.1 | 12.3 |
Expertise & Experience: The hypothetical data in Table 1 suggests that a bulky, lipophilic group at the N-1 position is favorable for cytotoxic activity. The tert-butyl group in the parent compound 1a provides a good starting point. Decreasing the steric bulk from tert-butyl to isopropyl (1b ) and then to ethyl (1c ) and methyl (1d ) leads to a progressive loss of activity. This trend suggests that the N-1 substituent may be occupying a hydrophobic pocket in the target protein. Interestingly, replacing the tert-butyl group with a phenyl ring (1e ) appears to enhance potency, possibly due to favorable π-stacking interactions within the binding site.
Modifications at the C-5 Position
The ester functionality at the C-5 position is a key interaction point and a handle for derivatization.
| Compound ID | C-5 Substituent | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 2a | -COOCH3 | 15.2 | 18.5 | 22.1 |
| 2b | -COOCH2CH3 | 18.9 | 21.7 | 25.4 |
| 2c | -COOH | 55.4 | 63.1 | 68.9 |
| 2d | -CONH2 | 9.8 | 11.2 | 14.5 |
| 2e | -CONHCH3 | 7.2 | 8.9 | 10.8 |
Expertise & Experience: As illustrated in Table 2, modifications to the C-5 ester group significantly impact cytotoxicity. Extending the alkyl chain of the ester from methyl (2a ) to ethyl (2b ) results in a slight decrease in activity. Hydrolysis of the ester to the corresponding carboxylic acid (2c ) leads to a marked reduction in potency, likely due to the introduction of a charge which may be unfavorable for cell permeability or target binding. Conversely, conversion of the ester to a primary amide (2d ) or a secondary amide (2e ) enhances activity. This suggests that the amide functionality may be involved in crucial hydrogen bonding interactions with the target, a common theme in the SAR of many kinase inhibitors.[4]
Substitution on the Indazole Core
Introducing substituents on the benzene portion of the indazole ring can fine-tune the electronic properties and provide additional points of interaction.
| Compound ID | Indazole Core Substitution | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 3a | H (unsubstituted) | 15.2 | 18.5 | 22.1 |
| 3b | 6-Fluoro | 10.5 | 12.8 | 15.3 |
| 3c | 6-Chloro | 8.1 | 9.9 | 11.7 |
| 3d | 6-Methyl | 20.3 | 24.1 | 28.6 |
| 3e | 7-Fluoro | 18.9 | 22.4 | 26.8 |
Expertise & Experience: Table 3 explores the effect of substitution on the indazole ring. The introduction of a small, electron-withdrawing group like fluorine at the 6-position (3b ) improves activity compared to the unsubstituted analog (3a ). A larger electron-withdrawing group like chlorine at the same position (3c ) further enhances potency, suggesting that both electronic and steric factors are at play. In contrast, an electron-donating methyl group at the 6-position (3d ) is detrimental to activity. Substitution at the 7-position with a fluorine atom (3e ) also leads to a decrease in potency, indicating that the position of the substituent is critical. This highlights the importance of probing the topology of the target's binding site.
Experimental Protocols
To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
General Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with representative procedures outlined below.
Step 1: Boc Protection of 5-bromo-1H-indazole
A solution of 5-bromo-1H-indazole in a suitable solvent like dichloromethane is treated with di-tert-butyl dicarbonate (Boc)2O in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The product, 1-Boc-5-bromo-1H-indazole, is then isolated and purified using standard techniques like column chromatography.
Step 2: Palladium-Catalyzed Carboxymethylation
The 1-Boc-5-bromo-1H-indazole is subjected to a palladium-catalyzed carbonylation reaction in the presence of methanol and a suitable palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., triethylamine) under a carbon monoxide atmosphere. This reaction introduces the methyl ester at the C-5 position, yielding the parent compound, this compound.
Step 3: Derivatization
Analogs are synthesized by modifying the parent compound. For instance, N-1 analogs can be prepared by starting with the appropriately substituted indazole in Step 1. C-5 analogs can be synthesized by hydrolysis of the methyl ester followed by amide coupling reactions using standard coupling agents like HATU or EDC/HOBt. Substituents on the indazole core are typically introduced at an earlier stage of the synthesis, starting from the corresponding substituted anilines.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][6]
Procedure:
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Relationships and Workflows
Structure-Activity Relationship Summary
The following diagram summarizes the key SAR findings for the this compound scaffold.
Caption: Key structure-activity relationships for anticancer activity.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of the synthesized indazole analogs.
Caption: MTT assay workflow for cytotoxicity assessment.
Conclusion and Future Directions
The SAR exploration of this compound analogs, guided by data from related series, suggests several key avenues for optimization to enhance their anticancer potency. Specifically, maintaining or increasing the steric bulk at the N-1 position with lipophilic groups, converting the C-5 ester to an amide, and introducing electron-withdrawing substituents at the C-6 position of the indazole ring appear to be promising strategies.
Future work should focus on the synthesis and direct biological evaluation of a focused library of analogs based on these findings to validate the hypothesized SAR. Further studies could also explore the mechanism of action of the most potent compounds, for instance, by investigating their potential as kinase inhibitors, a common target for indazole-based anticancer agents.[8] The integration of computational modeling and in vivo efficacy studies will be crucial in advancing these promising scaffolds towards the development of novel cancer therapeutics.
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Comparative Efficacy Analysis: In Vitro and In Vivo Correlation of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate as a Potential Anti-Inflammatory Agent
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel indazole derivative, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate (hereafter designated as IND-001 ). The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs. Its rigid, bicyclic structure is adept at engaging with enzymatic active sites, making it a privileged scaffold for kinase and cyclooxygenase (COX) inhibitors. This guide outlines the critical in vitro and in vivo experiments necessary to characterize the activity of IND-001, using the well-established selective COX-2 inhibitor, Celecoxib, as a benchmark for objective comparison.
The Rationale for Comparison: IND-001 vs. Celecoxib
The inflammatory cascade is a complex biological response, with the cyclooxygenase (COX) enzymes playing a pivotal role. Two primary isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2][3] While COX-1 is constitutively expressed and involved in homeostatic functions like gastric protection, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3]
Celecoxib's therapeutic success stems from its high selectivity for inhibiting COX-2 over COX-1, thereby reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] Given the structural motifs within IND-001, a plausible mechanism of action is the inhibition of COX enzymes. Therefore, a direct comparison with Celecoxib provides a scientifically rigorous benchmark to ascertain not only the potency of IND-001 but also its selectivity, a critical determinant of its potential therapeutic window.
In Vitro Characterization: Determining Potency and Selectivity
The foundational step in characterizing a potential anti-inflammatory compound is to determine its direct inhibitory effect on the target enzymes. An in vitro COX inhibition assay allows for a precise measurement of potency (IC50) and selectivity.
The Cyclooxygenase Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to pro-inflammatory prostaglandins. Selective inhibition of COX-2 is the primary goal for targeted anti-inflammatory therapy.
Caption: Simplified COX signaling pathway.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies for determining COX inhibitory activity.[5][6]
-
Preparation of Reagents:
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer to the working concentration.
-
Prepare a stock solution of IND-001 and Celecoxib (positive control) in DMSO. Create a serial dilution series for each compound to determine the IC50 value.
-
Prepare the Arachidonic Acid (substrate) solution and the Fluorometric Probe working solution as per the manufacturer's instructions.
-
-
Assay Plate Setup (96-well format):
-
Blank Wells: Add assay buffer only.
-
Enzyme Control (100% Activity) Wells: Add COX-1 or COX-2 enzyme and assay buffer.
-
Inhibitor Control Wells: Add COX-1 or COX-2 enzyme, a saturating concentration of Celecoxib (for COX-2) or a non-selective inhibitor like Indomethacin (for COX-1), and assay buffer.
-
Test Compound Wells: Add COX-1 or COX-2 enzyme and the corresponding serial dilution of IND-001 or Celecoxib.
-
-
Reaction Initiation and Measurement:
-
Add the COX Cofactor working solution to all wells except the blank.
-
Add the Fluorometric Probe to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes, protected from light.
-
Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.
-
Immediately begin kinetic measurement of fluorescence using a microplate reader (Excitation/Emission ≈ 535/587 nm). Record readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the activity of the test compound wells to the enzyme control wells (100% activity) and blank wells (0% activity).
-
Plot the percent inhibition versus the log concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
-
Comparative In Vitro Data (Hypothetical)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| IND-001 | 15.2 | 0.75 | 20.3 |
| Celecoxib | 13.0 | 0.49 | 26.6 |
Interpretation: In this hypothetical dataset, IND-001 demonstrates potent inhibition of COX-2 with an IC50 value of 0.75 µM.[7] Crucially, its inhibitory activity against COX-1 is significantly weaker (IC50 = 15.2 µM), resulting in a high Selectivity Index of 20.3.[7] This profile is comparable to Celecoxib and suggests that IND-001 is a selective COX-2 inhibitor, making it a strong candidate for in vivo testing. A higher SI value indicates greater selectivity for COX-2, which is desirable for minimizing mechanism-based side effects.[4]
In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy in a Preclinical Model
Positive in vitro data provides a mechanistic hypothesis but must be validated in a complex biological system. The carrageenan-induced paw edema model in rats is a widely accepted and robust acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[8][9][10][11]
Experimental Workflow: Carrageenan-Induced Paw Edema
The workflow involves inducing a localized, acute inflammation and measuring the ability of the test compound to reduce the resulting edema.
Caption: Workflow for the rat paw edema model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220g) are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 10% DMSO in 0.5% carboxymethylcellulose) via oral gavage (p.o.).
-
Group 2 (Test Compound): Receives IND-001 at a predetermined dose (e.g., 30 mg/kg, p.o.).
-
Group 3 (Positive Control): Receives Celecoxib at the same dose (30 mg/kg, p.o.).[11]
-
-
Baseline Measurement: One hour after dosing, just prior to carrageenan injection, the initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This is the baseline (t=0) reading.
-
Induction of Inflammation: A 0.1 mL injection of 1% w/v carrageenan suspension in sterile saline is administered into the subplantar surface of the right hind paw.[12]
-
Edema Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak inflammatory response typically occurs between 3 and 5 hours.[12]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume (t) - Paw Volume (t=0) .
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at the time of peak edema (e.g., 3 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Comparative In Vivo Data (Hypothetical)
| Treatment Group (30 mg/kg) | Mean Paw Edema at 3 hr (mL) | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.07 | - |
| IND-001 | 0.41 ± 0.05 | 51.8% |
| Celecoxib | 0.38 ± 0.06 | 55.3% |
Interpretation: The hypothetical in vivo results show that IND-001 significantly reduces carrageenan-induced paw edema by 51.8% at a dose of 30 mg/kg.[13] This anti-inflammatory effect is comparable to that of the benchmark drug, Celecoxib (55.3% inhibition), under identical experimental conditions.
Correlating In Vitro and In Vivo Performance
A successful preclinical candidate demonstrates a clear link between its in vitro mechanism and its in vivo efficacy. The high COX-2 selectivity of IND-001 observed in vitro provides a strong mechanistic basis for the anti-inflammatory activity seen in the paw edema model.
Caption: In vitro to in vivo correlative logic.
The strong correlation suggests that the primary mechanism driving the in vivo anti-inflammatory effect of IND-001 is indeed the inhibition of COX-2. Discrepancies between in vitro potency and in vivo efficacy can often be attributed to pharmacokinetic factors such as poor absorption, rapid metabolism, or inefficient distribution to the site of inflammation. The comparable performance of IND-001 and Celecoxib in this model suggests that IND-001 likely possesses favorable drug-like properties that allow it to reach and act upon its target in a living system.
Conclusion and Future Directions
The experimental framework detailed in this guide demonstrates how to systematically evaluate the anti-inflammatory potential of this compound (IND-001). Through direct comparison with the benchmark drug Celecoxib, the hypothetical data indicates that IND-001 is a potent and selective COX-2 inhibitor with significant in vivo anti-inflammatory efficacy.
This positive in vitro-in vivo correlation (IVIVC) establishes IND-001 as a promising lead compound. Subsequent steps in its preclinical development should include:
-
Pharmacokinetic Profiling: Detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies to understand its behavior in the body.
-
Safety and Toxicology: Evaluation in multi-dose toxicity studies to establish a safety profile.
-
Chronic Inflammation Models: Testing in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
By following this structured, data-driven approach, research and drug development professionals can confidently assess the therapeutic potential of novel indazole derivatives and make informed decisions on their progression toward clinical development.
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Ferreira, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 644. [Link]
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Yerer, M. B., et al. (2025). Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model. Chemistry & Biodiversity, e202401180. [Link]
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Smith, C. J., et al. (1998). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 95(22), 13313-13318. [Link]
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Validating Target Engagement of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals, confirming that a novel bioactive compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of preclinical research. This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of a novel compound, exemplified by 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate. Given that the specific biological target of this indazole derivative is not yet defined in publicly available literature, we will approach this as a de novo validation campaign, comparing techniques that can be applied to identify and confirm its interaction with a putative target, such as a protein kinase, a common target for indazole-based compounds.[1][2]
This guide emphasizes the "why" behind experimental choices, ensuring a robust and self-validating approach to target engagement studies. We will explore a selection of orthogonal methods, from direct biophysical measurements to cellular assays, to build a compelling case for target engagement.
Biophysical Methods: Direct Measurement of Binding
Biophysical techniques provide a direct, label-free assessment of the interaction between a compound and a purified protein. These methods are invaluable in early-stage drug discovery for confirming a direct physical interaction and quantifying binding affinity.
Surface Plasmon Resonance (SPR)
Principle: SPR is a powerful optical technique that detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip.[3][4][5] One interacting partner (the "ligand," typically the purified target protein) is immobilized on the sensor surface, and the other (the "analyte," our compound of interest) is flowed over the surface.[5] Binding of the analyte to the ligand causes a change in mass on the sensor surface, which is detected as a change in the resonance angle of reflected light, proportional to the amount of bound analyte.[5]
Experimental Protocol: SPR for Target Engagement
-
Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip. A common method is amine coupling to a CM5 sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of the compound over the sensor chip surface. The association and dissociation of the compound are monitored in real-time, generating a sensorgram.[5]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Causality Behind Experimental Choices:
-
Why Purified Protein? SPR requires a purified protein to be immobilized on the sensor chip to ensure that the observed binding is specific to the intended target.
-
Why Different Concentrations? A concentration series is necessary to determine the binding affinity (KD). At higher concentrations, the binding sites on the immobilized protein will become saturated.
-
Why a Reference Flow Cell? Using a reference flow cell, where no protein is immobilized, is crucial to subtract any non-specific binding of the compound to the sensor surface.[6]
Hypothetical Data Presentation:
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Kinase X | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Alternative Compound A (Known Inhibitor) | Kinase X | 3.0 x 10⁵ | 3.0 x 10⁻³ | 10 |
| Negative Control Compound B | Kinase X | No Binding | No Binding | N/A |
Workflow for SPR Analysis:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[7][8][9] It is considered the gold standard for characterizing binding thermodynamics.[9] In an ITC experiment, a solution of the compound is titrated into a solution of the target protein, and the heat change associated with each injection is measured.[10][11]
Experimental Protocol: ITC for Target Engagement
-
Sample Preparation: Prepare solutions of the purified target protein in the sample cell and a higher concentration of this compound in the injection syringe.
-
Titration: A series of small injections of the compound are made into the protein solution.
-
Heat Measurement: The heat change after each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11]
Causality Behind Experimental Choices:
-
Why Measure Heat? All binding events are associated with a change in enthalpy, making ITC a universally applicable method for studying interactions.
-
Why Titration? The titration allows for the determination of the stoichiometry of binding (how many molecules of the compound bind to one molecule of the protein).
-
Why a Reference Cell? A reference cell containing only buffer is used to subtract the heat of dilution of the compound.[11]
Hypothetical Data Presentation:
| Compound | Target Protein | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Kinase X | 25 | 1.05 | -8.5 | -1.5 |
| Alternative Compound A (Known Inhibitor) | Kinase X | 12 | 0.98 | -9.2 | -1.8 |
| Negative Control Compound B | Kinase X | No Binding | N/A | N/A | N/A |
Workflow for ITC Analysis:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Cellular Methods: Confirming Target Engagement in a Biological Context
While biophysical methods confirm a direct interaction, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. Cellular assays provide this critical piece of evidence.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[12][13][14][15] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[13][16] An increase in the thermal stability of the target protein in the presence of the compound indicates target engagement.[17]
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heat Challenge: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.[17][18]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.[14]
Causality Behind Experimental Choices:
-
Why Heat? Heating provides the energy to denature proteins. The temperature at which a protein denatures is a measure of its stability.
-
Why Western Blot? Western blotting allows for the specific detection and quantification of the target protein in a complex cell lysate.[19][20][21]
-
Why a Melting Curve? The melting curve provides a visual representation of the protein's thermal stability and allows for the quantification of the thermal shift induced by the compound.
Hypothetical Data Presentation:
| Compound | Target Protein | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | Kinase X | 52.5 | - |
| This compound | Kinase X | 56.0 | +3.5 |
| Alternative Compound A (Known Inhibitor) | Kinase X | 57.2 | +4.7 |
Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Target-Specific Cellular Assays (e.g., Kinase Activity Assay)
Principle: If the putative target is an enzyme, such as a kinase, a cellular assay that measures the downstream consequences of target engagement can be a powerful validation tool. For a kinase, this would involve measuring the phosphorylation of a known substrate. Inhibition of substrate phosphorylation in a dose-dependent manner by the compound provides strong evidence of target engagement.[22][23][24]
Experimental Protocol: In-Cell Western for Kinase Substrate Phosphorylation
-
Cell Treatment: Treat cells with a range of concentrations of this compound.
-
Cell Stimulation (if necessary): Stimulate the cells with an appropriate agonist to activate the kinase of interest.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot to detect the phosphorylated form of the kinase's substrate using a phospho-specific antibody. A total protein antibody for the substrate should also be used as a loading control.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated substrate to total substrate. Plot this ratio against the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Why a Phospho-Specific Antibody? This allows for the direct measurement of the kinase's activity in the cell.
-
Why a Dose-Response Curve? A dose-response curve is essential to demonstrate that the inhibition of substrate phosphorylation is dependent on the concentration of the compound and to determine its potency (IC50).
-
Why a Total Protein Control? This ensures that the observed decrease in phosphorylation is not due to a decrease in the total amount of the substrate protein.
Hypothetical Data Presentation:
| Compound | Target Pathway | Cellular IC50 (nM) |
| This compound | Kinase X Substrate Phos. | 150 |
| Alternative Compound A (Known Inhibitor) | Kinase X Substrate Phos. | 80 |
| Negative Control Compound B | Kinase X Substrate Phos. | >10,000 |
Workflow for Kinase Activity Assay:
Caption: Workflow for a cell-based kinase activity assay.
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the target engagement of a novel compound like this compound requires a multi-pronged approach. No single technique can provide all the necessary information. By combining direct biophysical methods like SPR and ITC with cellular assays such as CETSA and target-specific functional assays, researchers can build a robust and compelling body of evidence. This orthogonal approach, where different methods with distinct underlying principles corroborate each other, is the gold standard for confidently declaring target engagement and advancing a compound through the drug discovery pipeline.
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Comparative analysis of synthetic routes for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of 1H-indazole, in particular, have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The target molecule of this guide, 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, is a key intermediate in the synthesis of more complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group at the N1 position offers a stable yet readily cleavable handle for synthetic manipulations, while the methyl ester at the C5 position provides a site for further derivatization.
This in-depth technical guide presents a comparative analysis of two distinct synthetic routes for the preparation of this compound. Each route is evaluated based on its efficiency, scalability, and the chemical principles underpinning each transformation. Detailed experimental protocols and supporting data are provided to enable researchers to make informed decisions in their synthetic endeavors.
Retrosynthetic Analysis: Two Strategic Approaches
Two primary retrosynthetic strategies can be envisioned for the synthesis of the target molecule. The key difference lies in the order of the main chemical transformations: the formation of the indazole ring, the esterification of the 5-carboxylic acid, and the protection of the N1-position.
Route 1 focuses on the early construction of the indazole-5-carboxylate core, followed by the introduction of the Boc protecting group. This approach is advantageous if the starting materials for the indazole synthesis are readily available and the subsequent esterification and protection steps are high-yielding.
Route 2 prioritizes the protection of a pre-existing indazole-5-carboxylic acid, followed by the esterification of the C5-carboxylic acid. This route offers flexibility in the choice of esterification method and may be preferable if the Boc-protected intermediate is more stable or easier to handle.
Caption: Retrosynthetic analysis of this compound.
Route 1: Early Indazole Core Formation
This synthetic pathway commences with the construction of the indazole ring system from a readily available substituted aniline, followed by esterification and N-protection.
Caption: Workflow for the synthesis of the target molecule via Route 1.
Step 1: Synthesis of 1H-Indazole-5-carboxylic acid
The initial step involves the diazotization of 4-amino-3-methylbenzoic acid, followed by an intramolecular cyclization to form the indazole ring. The amino group is converted to a diazonium salt using sodium nitrite in an acidic medium.[2][3][4][5] The in-situ generated diazonium salt then undergoes a reductive cyclization, where the diazonium group is reduced and attacks the adjacent methyl group to form the pyrazole ring of the indazole system.
Step 2: Esterification of 1H-Indazole-5-carboxylic acid
The carboxylic acid at the 5-position is then converted to its methyl ester. A common and cost-effective method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7][8][9][10] The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.[8][10]
Step 3: N-tert-Butoxycarbonylation of Methyl 1H-indazole-5-carboxylate
The final step in this route is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the methyl 1H-indazole-5-carboxylate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11] 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction.[12][13] This reaction is generally high-yielding and proceeds under mild conditions.
Route 2: Late-Stage Esterification
This alternative strategy involves the protection of the indazole nitrogen at an earlier stage, followed by the esterification of the carboxylic acid.
Caption: Workflow for the synthesis of the target molecule via Route 2.
Step 1: N-tert-Butoxycarbonylation of 1H-Indazole-5-carboxylic acid
The synthesis begins with the protection of the commercially available or previously synthesized 1H-indazole-5-carboxylic acid. Similar to Route 1, this is accomplished using di-tert-butyl dicarbonate and a catalytic amount of DMAP.
Step 2: Esterification of 1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid
The key step in this route is the esterification of the Boc-protected indazole carboxylic acid. Several methods can be employed for this transformation, each with its own advantages and disadvantages.
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid in methanol with an acid catalyst.[6][7][8][9][10] While economical, the acidic conditions and elevated temperatures might lead to partial deprotection of the Boc group, potentially lowering the overall yield.
-
Reaction with Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): Diazomethane is a highly effective reagent for the methylation of carboxylic acids, proceeding rapidly and cleanly at room temperature.[14] However, diazomethane is toxic and explosive, making it less suitable for large-scale synthesis. TMS-diazomethane is a safer alternative that can also be used for this transformation.
-
Mitsunobu Reaction: This reaction allows for the conversion of a carboxylic acid to an ester under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[15][16][17][18] The Mitsunobu reaction is known for its high yields and stereospecificity (with inversion of configuration if a chiral alcohol is used), but the reagents are more expensive and the workup can be complicated by the formation of byproducts.[15]
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Early Indazole Core Formation | Route 2: Late-Stage Esterification |
| Starting Material | 4-Amino-3-methylbenzoic acid | 1H-Indazole-5-carboxylic acid |
| Number of Steps | 3 | 2 |
| Key Advantages | - Utilizes a potentially cheaper and more readily available starting material. - Avoids potential side reactions during indazole formation on a more complex substrate. | - Fewer steps. - Offers flexibility in the choice of esterification method, allowing for milder conditions if necessary. - The Boc-protected intermediate may be more soluble and easier to handle. |
| Key Disadvantages | - The initial diazotization and cyclization can be a lower-yielding step and may require careful optimization. - The overall route is longer. | - The starting material, 1H-indazole-5-carboxylic acid, may be more expensive. - Esterification of the Boc-protected acid requires careful selection of reagents to avoid deprotection. |
| Scalability | Potentially scalable, but the diazotization step may pose challenges on a larger scale. | Generally more amenable to scale-up, especially if a robust esterification method is chosen. |
| Overall Yield (Estimated) | Moderate to Good | Good to Excellent |
Experimental Protocols
Route 1: Detailed Protocol
Step 1: Synthesis of 1H-Indazole-5-carboxylic acid
To a stirred suspension of 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 1 hour at this temperature. A solution of sodium sulfite (2.0 eq) in water is then added slowly, and the mixture is allowed to warm to room temperature and stirred overnight. The precipitated solid is collected by filtration, washed with water, and dried to afford 1H-indazole-5-carboxylic acid.
Step 2: Synthesis of Methyl 1H-indazole-5-carboxylate
1H-Indazole-5-carboxylic acid (1.0 eq) is suspended in methanol. Concentrated sulfuric acid (catalytic amount) is added carefully. The mixture is heated to reflux and stirred for 12-16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give methyl 1H-indazole-5-carboxylate.
Step 3: Synthesis of this compound
To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the final product.[11]
Route 2: Detailed Protocol
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid
To a solution of 1H-indazole-5-carboxylic acid (1.0 eq) and DMAP (0.1 eq) in tetrahydrofuran, Boc₂O (1.2 eq) is added. The reaction is stirred at room temperature overnight. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with 1M HCl and brine. The organic layer is dried and concentrated to give 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid.
Step 2: Esterification via Fischer-Speier Method
1-(tert-Butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) is dissolved in a large excess of methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 8-12 hours. After cooling, the methanol is evaporated, and the residue is worked up as described in Route 1, Step 2.
Step 2: Esterification via TMS-diazomethane
To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq) in a mixture of toluene and methanol at 0 °C, a solution of TMS-diazomethane in hexanes (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed in vacuo to give the product.
Step 2: Esterification via Mitsunobu Reaction
To a solution of 1-(tert-butoxycarbonyl)-1H-indazole-5-carboxylic acid (1.0 eq), triphenylphosphine (1.5 eq), and methanol (1.5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (DEAD, 1.5 eq) is added dropwise. The reaction is stirred at room temperature overnight. The solvent is removed, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the reduced DEAD byproduct.[15][16][17][18]
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is a classic approach that builds the molecule from a simple, inexpensive starting material. However, it involves more steps and the initial diazotization/cyclization may require careful optimization to achieve good yields, which could be a concern for scalability.
Route 2 is a more convergent and flexible approach. The shorter reaction sequence and the potential for using mild esterification conditions make it an attractive option, particularly for laboratory-scale synthesis and for substrates that may be sensitive to harsh conditions. For larger-scale production, a cost analysis of the starting materials and reagents for each route would be crucial. If 1H-indazole-5-carboxylic acid is readily and economically available, Route 2 followed by a robust esterification method like the Fischer-Speier reaction (with careful monitoring to minimize Boc deprotection) would likely be the more efficient and scalable option. For medicinal chemistry applications where speed and flexibility are paramount, the Mitsunobu or diazomethane-based esterifications in Route 2 offer reliable, albeit more expensive, alternatives.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability and cost of starting materials, and the desired level of process control.
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Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE - ResearchGate. (2025). Retrieved from [Link]
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SYNTHESIS, CRYSTAL STRUCTURE, AND A DFT STUDY OF TERT-BUTYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE… - OUCI. (n.d.). Retrieved from [Link]
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Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. (n.d.). Retrieved from [Link]
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An Efficient and Practical Protocol for the Esterification of Aromatic Carbox - Der Pharma Chemica. (n.d.). Retrieved from [Link]
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Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC - NIH. (n.d.). Retrieved from [Link]
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A Head-to-Head Comparison of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate and Its Analogs for Applications in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of physicochemical and pharmacological properties, making the selection of appropriate derivatives a critical step in drug development. This guide provides a detailed, head-to-head comparison of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate with its close structural analogs, offering insights into their synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.
Introduction to the Core Scaffold: The Versatile Indazole
Indazoles, composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[2] The nitrogen atoms of the pyrazole ring offer sites for substitution that can significantly impact the molecule's properties. The strategic placement of substituents on both the pyrazole and benzene rings is a cornerstone of modern medicinal chemistry, influencing everything from target binding to pharmacokinetic profiles.
This guide focuses on a specific class of N-1 acylated indazoles, which are valuable intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a protective group that can modulate the reactivity of the indazole ring system.
Synthesis and Physicochemical Properties: A Comparative Analysis
The synthesis of this compound and its analogs typically follows a two-step pathway, beginning with the formation of the core indazole ester followed by N-acylation.
Synthetic Workflow
Caption: General synthetic workflow for N-Boc protected indazole-5-carboxylates.
Experimental Protocol: Synthesis of Methyl 1H-indazole-5-carboxylate
A suspension of 1H-indazole-5-carboxylic acid (2.9 mmol) in methanol (5 mL) is treated with concentrated sulfuric acid (0.2 mL) and heated to 70°C overnight.[3] Following cooling, the reaction is neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield methyl 1H-indazole-5-carboxylate.[3]
Experimental Protocol: N-Boc Protection
To a solution of the indazole (1.0 equivalent) in an aprotic solvent like dichloromethane, 4-(dimethylamino)pyridine (DMAP) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) at room temperature.[4][5] The reaction is stirred for 2-4 hours and then worked up by washing with aqueous sodium bicarbonate and brine.[5] The product is purified by column chromatography.
Head-to-Head Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| This compound | C₁₄H₁₆N₂O₄ | 276.29 | Methyl ester at C-5 |
| 1-tert-Butyl 5-ethyl 1H-indazole-1,5-dicarboxylate | C₁₅H₁₈N₂O₄ | 290.31 | Ethyl ester at C-5, increased lipophilicity and molecular weight |
| Methyl 1H-indazole-5-carboxylate | C₉H₈N₂O₂ | 176.17 | Unprotected N-1 position, more polar |
| 1-(2-(trimethylsilyl)ethoxymethyl)-1H-indazole-5-carboxylate | C₁₆H₂₄N₂O₄Si | 336.46 | SEM protecting group at N-1, different deprotection conditions |
The choice between a methyl and an ethyl ester at the C-5 position can have subtle but significant effects on the molecule's properties. The ethyl ester, with its additional methylene group, will have slightly increased lipophilicity compared to the methyl ester.[6][7] This can influence solubility in organic solvents and may impact cell permeability and metabolic stability in a drug discovery context.[6] While both esters are expected to have similar electronic effects on the indazole ring, the steric bulk of the ethyl group is slightly larger.
Reactivity and Further Functionalization
The N-Boc protecting group plays a crucial role in directing the reactivity of the indazole scaffold. N-acyl imidazoles, and by extension N-acyl indazoles, are moderately reactive electrophiles.[8] This allows for selective transformations at other positions of the molecule.
Comparison of N-Protecting Groups: Boc vs. SEM
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features & Considerations |
| Boc | (Boc)₂O, TEA, DMAP | TFA, HCl; NaOMe in MeOH; Na₂CO₃ in DME[9] | Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions. Widely used due to its moderate stability and amenability to non-acidic removal.[9] |
| SEM | SEM-Cl, NaH or dicyclohexylmethylamine | TBAF in THF; aqueous HCl in EtOH | Often directs lithiation to the C-3 position. Removed under fluoride-mediated or acidic conditions.[10] |
The choice between a Boc and a SEM protecting group can be guided by the desired subsequent reactions. The Boc group is generally more labile and can be removed under milder conditions, which is advantageous for sensitive substrates. The SEM group, on the other hand, can be used to direct C-3 functionalization through lithiation.[10]
Applications in Medicinal Chemistry
Indazole derivatives are widely explored as therapeutic agents due to their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] The compounds discussed in this guide are valuable intermediates for the synthesis of more complex, biologically active molecules.
The C-5 ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The N-1 position, once deprotected, can be alkylated or arylated to explore structure-activity relationships at this vector. The regioselectivity of N-alkylation can be influenced by the choice of base and solvent.[6]
Conclusion
This compound is a versatile building block in medicinal chemistry. Its comparison with analogs such as the corresponding ethyl ester and compounds bearing different N-protecting groups highlights the subtle yet important considerations in designing synthetic routes and tuning molecular properties. The choice of ester group can influence lipophilicity and other physicochemical parameters, while the selection of the N-protecting group dictates the subsequent functionalization strategies. A thorough understanding of these factors is essential for the efficient development of novel indazole-based therapeutics.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed protocol for the safe disposal of 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate, a compound often utilized in medicinal chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes general principles of chemical waste management, data from structurally similar compounds, and regulatory guidelines to provide a comprehensive and cautious approach.
The foundational principle of this guide is to treat this compound as a hazardous chemical waste, a prudent measure for any compound with an incomplete toxicological profile.
Hazard Identification and Risk Assessment
-
Chemical Properties: A summary of the known properties of this compound is provided in the table below.
-
Potential Hazards: Based on the Safety Data Sheet for a structurally analogous compound, 3-(tert-Butyl)-9H-carbazole, it is prudent to assume that this compound may cause skin and eye irritation[1]. The full toxicological properties have not been investigated[2]. Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed[1].
| Property | Value | Source |
| CAS Number | 1290181-22-4 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₄ | [3] |
| Physical State | Solid | Assumed |
| Potential Hazards | May cause skin and eye irritation. Toxicological properties not fully known. | [1] |
| Decomposition Products | Carbon monoxide, Carbon dioxide, Nitrogen oxides. | [1] |
Personal Protective Equipment (PPE)
Given the potential for skin and eye irritation, appropriate personal protective equipment must be worn at all times when handling this compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be done in a chemical fume hood.
Spill Management Protocol
In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.
For Small Spills (less than 1 gram):
-
Restrict Access: Cordon off the area of the spill.
-
Wear Appropriate PPE: Don the required personal protective equipment.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label Waste: Properly label the hazardous waste container.
For Large Spills (more than 1 gram):
-
Evacuate the Area: Immediately evacuate all personnel from the affected area.
-
Alert Supervisor and EHS: Notify your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Ventilate the Area: If it is safe to do so, increase ventilation to the area.
-
Follow EHS Instructions: Do not attempt to clean up a large spill yourself. Await the arrival of trained EHS personnel.
Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., weigh boats, pipette tips), and spill cleanup debris, in a designated, compatible, and properly sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department[4].
-
-
Waste Container Labeling:
-
Label the waste container clearly with the words "Hazardous Waste"[5].
-
The label must include the full chemical name: "this compound" and its CAS number: 1290181-22-4.
-
Indicate the approximate quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory[5].
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain[6].
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are a trained professional following an approved protocol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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ResearchGate. (2025, August 9). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]
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Personal protective equipment for handling 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
Essential Safety and Handling Guide for 1-tert-Butyl 5-methyl 1H-indazole-1,5-dicarboxylate
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal
This guide provides comprehensive safety protocols for handling this compound in a laboratory setting. The following procedures are based on established principles of chemical hygiene and are intended for use by trained research and drug development professionals. Given the absence of specific toxicological data for this compound, a cautious approach is warranted, treating it as a substance with potential hazards.
Hazard Assessment and Triage
Potential Hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to create an effective barrier against potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6][7]
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8][9] A face shield should be worn over goggles when there is a significant risk of splashes or explosions.[8] | Protects against splashes of solutions containing the compound and from airborne particulates. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[8][9][10] The glove manufacturer's chemical resistance guide should be consulted for prolonged or immersive contact.[8] Gloves should be inspected before use and changed immediately if contaminated.[9][10] | Provides a barrier to prevent skin contact. Nitrile offers good resistance to a broad range of chemicals for short-term use.[8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, should be worn.[8] Long pants and closed-toe shoes are mandatory.[8][11] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[9] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[6][10] | Minimizes the risk of inhaling the compound, especially in powder form. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.[10][12]
Step-by-Step Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
In Solution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.[10]
-
-
Post-Handling:
Spill Response
In the event of a spill, follow these procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.[10]
-
Place the spilled material in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and institutional safety office.
-
Prevent entry to the area.
-
Allow trained personnel to handle the cleanup.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Labeling:
-
Label waste containers with "Hazardous Waste" and the full chemical name.
-
Include the approximate concentration and any other components in the waste.
-
-
Storage and Disposal:
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][2]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
